Whitepaper: Chemical Properties, Synthesis, and Application of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The imidazo[1,2- ]pyridine scaffold is a highly privileged, nitrogen-bridge...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-
]pyridine scaffold is a highly privileged, nitrogen-bridged bicyclic structure that serves as the pharmacophoric core for numerous marketed therapeutics, including zolpidem and alpidem . Within this class, 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 52855-90-0) represents a highly functionalized, rationally designed intermediate. The presence of the 6-carboxylic acid provides a critical vector for hydrogen bonding and downstream synthetic derivatization (e.g., amidation), while the 7-phenyl substitution imparts essential lipophilicity and steric bulk. This whitepaper details the physicochemical properties, validated synthetic workflows, and pharmacological applications of this compound, providing a comprehensive guide for its integration into drug discovery pipelines.
Core Chemical Architecture & Physicochemical Profile
The structural uniqueness of 7-Phenylimidazo[1,2-
]pyridine-6-carboxylic acid lies in its electronic distribution. The bridgehead nitrogen (N4) contributes to the aromatic -system, while the N1 nitrogen remains basic, allowing for salt formation and improved aqueous solubility. The carboxylic acid at the C6 position acts as a strong electron-withdrawing group, which modulates the basicity of the core and provides a reactive handle for synthesizing complex amides or esters.
To facilitate rational drug design, the quantitative physicochemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical and Structural Properties
Property
Value
Clinical / Synthetic Significance
Chemical Formula
C₁₄H₁₀N₂O₂
Defines the core mass for mass spectrometry (ESI+).
Molecular Weight
238.24 g/mol
Highly efficient ligand efficiency (LE) metric; leaves ample room for derivatization without violating Lipinski's Rule of 5.
CAS Registry Number
52855-90-0
Unique identifier for procurement and database indexing.
Topological Polar Surface Area (TPSA)
~55.1 Ų
Optimal for membrane permeability; allows for intracellular targeting (e.g., mycobacterial QcrB).
pKa (Carboxylic Acid)
~5.18 (Predicted)
Exists primarily as a carboxylate anion at physiological pH (7.4), necessitating esterification or amidation for passive cellular uptake.
XLogP3
~2.5
The 7-phenyl ring provides ideal lipophilicity for binding within hydrophobic protein pockets via stacking.
Rational Design & Synthetic Methodology
As an application scientist, I advocate for modular, late-stage functionalization. Rather than constructing the entire bicyclic system from a pre-phenylated precursor, the most robust synthetic route utilizes a Chichibabin condensation followed by a Suzuki-Miyaura cross-coupling . This allows for the generation of diverse 7-aryl libraries from a single, scalable 7-chloro intermediate.
Figure 1: Modular synthetic workflow for 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid.
Protocol 1: Self-Validating Synthesis Workflow
Step 1: Suzuki-Miyaura Cross-Coupling
Procedure: To a degassed solution of Methyl 7-chloroimidazo[1,2-
]pyridine-6-carboxylate (1.0 eq) and phenylboronic acid (1.2 eq) in 1,4-dioxane/H₂O (4:1 v/v), add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture at 90°C under N₂ for 6 hours.
Causality & IPC (In-Process Control):
Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical to overcome the steric hindrance at the 7-position of the rigid bicyclic core.
Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (M+H = 211) is entirely replaced by the product peak (M+H = 253).
Step 2: Saponification to the Free Acid
Procedure: Dissolve the resulting methyl ester in MeOH (0.2 M). Add 2.0 M aqueous NaOH (3.0 eq) and stir at 50°C for 2 hours. Concentrate the methanol in vacuo, dilute with water, and carefully acidify to pH 3.5 using 1.0 M HCl. Collect the resulting precipitate by vacuum filtration.
Causality & IPC:
Why pH 3.5? The isoelectric point (pI) of the zwitterionic product (basic N1, acidic C6-COOH) lies near pH 3.5. Acidifying precisely to this point maximizes precipitation, acting as a self-purifying step that leaves inorganic salts in the aqueous filtrate.
Pharmacological Mechanisms of Action
Derivatives of 6-substituted imidazo[1,2-
]pyridines are heavily investigated for two primary mechanisms: the inhibition of Rab geranylgeranyl transferase (RGGT) in oncology and the targeting of QcrB in Mycobacterium tuberculosis, .
The 6-carboxylic acid serves as the primary attachment point for bulky amides or phosphonopropionates, which are required to mimic the natural substrates of these enzymes. The 7-phenyl group enhances the residence time of the inhibitor within the hydrophobic binding pockets of these targets.
Figure 2: Dual pharmacological targeting pathways of 6-substituted imidazo[1,2-a]pyridines.
Validated Experimental Protocols
To evaluate the efficacy of synthesized 7-Phenylimidazo[1,2-
]pyridine-6-carboxamide derivatives, a robust in vitro assay is required. The following protocol outlines a self-validating system for measuring RGGT inhibition.
Protocol 2: In Vitro RGGT Fluorescence Polarization Assay
Objective: Determine the IC₅₀ of imidazo[1,2-
]pyridine derivatives against human RGGT.
Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 50 mM NaCl, 2 mM MgCl₂, and 2 mM Dithiothreitol (DTT).
Causality: DTT is strictly required to maintain a reducing environment. RGGT relies on critical cysteine residues in its active site; without DTT, oxidative cross-linking occurs, leading to false-positive inhibition data.
Reagent Assembly: In a 384-well black microplate, combine 10 nM recombinant human RGGT, 100 nM unprenylated Rab11A protein, and serial dilutions of the test compound (0.1 nM to 100 μM). Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 50 nM of NBD-farnesyl pyrophosphate (a fluorescent lipid donor analog) to initiate the reaction.
Causality: Utilizing a fluorescently labeled lipid donor allows for real-time kinetic monitoring via fluorescence polarization (FP), eliminating the need for radioactive ³H-GGPP and enabling high-throughput screening.
Data Acquisition & Validation: Measure FP (Ex: 470 nm, Em: 530 nm) continuously for 60 minutes.
Validation: The system is self-validating if the positive control (e.g., a known RGGT inhibitor) shows a dose-dependent decrease in FP, while the DMSO vehicle control shows a steady increase in FP as the bulky fluorescent lipid is covalently attached to the Rab11A protein, restricting its rotational freedom.
References
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities
ACS Omega
URL:[Link]
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase
Frontiers in Chemistry
URL:[Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents
RSC Advances (via PMC)
URL:[Link]
Imidazo pyridine derivatives which inhibit gastric acid secretion (EP1073657A1)
Exploratory
Therapeutic Potential of 7-Phenylimidazo[1,2-a]pyridine Derivatives
The following technical guide details the therapeutic landscape, chemical synthesis, and pharmacological mechanisms of 7-phenylimidazo[1,2-a]pyridine derivatives . Executive Summary: The "Privileged" Scaffold Evolution T...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic landscape, chemical synthesis, and pharmacological mechanisms of 7-phenylimidazo[1,2-a]pyridine derivatives .
Executive Summary: The "Privileged" Scaffold Evolution
The imidazo[1,2-a]pyridine scaffold has long been termed a "privileged structure" in medicinal chemistry, historically anchored by the GABA-A receptor modulators (e.g., Zolpidem) which primarily utilize the 2-phenyl substitution pattern. However, recent high-impact research has shifted focus to the 7-phenyl position.
This structural modification—installing an aryl moiety at the C7 position—has unlocked a new pharmacological space, distinct from sedative-hypnotics. 7-Phenylimidazo[1,2-a]pyridine derivatives are now emerging as potent inhibitors of Activin-like Kinases (ALK2/ALK3) , Tubulin polymerization , and FLT3 , positioning them as critical candidates for treating rare skeletal diseases (FOP), diffuse intrinsic pontine glioma (DIPG), and drug-resistant leukemias.
Chemical Architecture & Synthesis
The installation of a phenyl ring at the C7 position typically requires transition-metal-catalyzed cross-coupling, as the C7 position is electronically distinct from the nucleophilic C3 position.
Core Synthetic Workflow (Suzuki-Miyaura Coupling)
The most robust route involves the palladium-catalyzed coupling of 7-haloimidazo[1,2-a]pyridines with arylboronic acids.
Reaction Scheme Logic:
Cyclization: Condensation of 4-halo-2-aminopyridine with
-haloketones/aldehydes.
Functionalization: Suzuki coupling at C7 to introduce the phenyl group.
Late-Stage Diversification: Electrophilic substitution (e.g., formylation, halogenation) at C3.
Protocol: Synthesis of 7-Phenylimidazo[1,2-a]pyridine
7-Phenyl derivatives function as ATP-competitive inhibitors of the BMP (Bone Morphogenetic Protein) signaling pathway. In FOP, a mutation in ALK2 (ACVR1) causes soft tissue to turn into bone. 7-Phenyl substitution provides the necessary steric bulk and lipophilicity to occupy the hydrophobic pocket of the ALK2 kinase domain, effectively silencing the overactive signaling.
Mechanism of Action:
Binding: The imidazo[1,2-a]pyridine core forms hydrogen bonds with the hinge region of the kinase.
Selectivity: The 7-phenyl moiety extends into the solvent-exposed region or hydrophobic back-pocket, distinguishing ALK2 from homologous kinases like TGF
.
Outcome: Inhibition of SMAD1/5/8 phosphorylation
Reduced expression of osteogenic genes (e.g., Id1).
Figure 2: Mechanism of ALK2 inhibition by 7-phenylimidazo[1,2-a]pyridine derivatives in BMP signaling.
Tubulin Polymerization Inhibition
Target Disease: Colorectal and Lung Cancers.
Key Series: 7-Aryl-imidazo[1,2-a]pyridine-8-carbonitriles.[2]
Compounds with a phenyl group at C7 and a carbonitrile at C8 have been shown to bind to the colchicine-binding site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and triggering apoptosis.
SAR Insight:
C7-Phenyl: Essential for hydrophobic interaction within the tubulin pocket.
Substituents: Electron-donating groups (e.g., 4-OMe) on the 7-phenyl ring often enhance potency (
nM).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C7-phenyl substitutions on biological potency against ALK2 (Kinase) and HCT-116 (Cancer Cell Line).
Incubate 5 nM ALK2 with varying concentrations of the 7-phenyl derivative in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Add ATP tracer and Eu-antibody.
Incubate for 1 hour at RT.
Readout: Measure fluorescence ratio (665 nm / 340 nm). Calculate
using a sigmoidal dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
To confirm mechanism of action (G2/M arrest) for anticancer candidates:
Culture: Treat HCT-116 cells with
of the compound for 24 hours.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
Staining: Resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (50 g/mL).
Analysis: Analyze DNA content via flow cytometry. A distinct peak shift to the 4N DNA content indicates G2/M arrest (tubulin inhibition).
References
Discovery of 7-Aryl-imidazo[1,2-a]pyridines as ALK2 Inhibitors.
Source:Bioorganic & Medicinal Chemistry Letters, 2020.[1]
Context: Identification of LJ000328 as a potent inhibitor for FOP.
Small-Molecule Probes for the BMP Signaling Pathway.
Source:ACS Chemical Biology, 2023.
Context: Review of BMP inhibitors including 7-phenylimidazo[1,2-a]pyridine scaffolds.[3][2][4][5]
Discovery and Optimization of Novel 7-Arylimidazo[1,2-a]pyridine-8-carbonitriles as Antitubulin Agents.
Source:Scientific Reports, 2017.
Context: Detailed SAR on 7-phenyl derivatives targeting the colchicine site.
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
Source:Current Topics in Medicinal Chemistry, 2017.[6]
Context: Broad overview of the scaffold's "privileged" status.[7][6]
Synthesis and Binding Affinity of Imidazo[1,2-a]pyridine Derivatives.
Source:Journal of Medicinal Chemistry, 1997.
Context: Foundational work on the scaffold's receptor binding properties.
Pharmacological Profiling and Biological Activity of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid: A Technical Guide for Drug Development
Executive Summary: The Imidazo[1,2-a]pyridine Scaffold In modern medicinal chemistry, nitrogen-bridged heterocycles serve as foundational building blocks for targeted therapeutics. The imidazo[1,2-a]pyridine scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Imidazo[1,2-a]pyridine Scaffold
In modern medicinal chemistry, nitrogen-bridged heterocycles serve as foundational building blocks for targeted therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of several FDA-approved medications (such as the sedative zolpidem and the anxiolytic alpidem)[1].
Within this diverse family of compounds, 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 52855-90-0) represents a highly specialized and potent pharmacophore[2]. As a Senior Application Scientist, I have observed that the strategic functionalization of this scaffold—specifically the placement of a carboxylic acid at the C6 position and a phenyl ring at the C7 position—creates a unique electronic and steric environment. This specific architecture enables high-affinity interactions with a broad spectrum of biological targets, ranging from critical enzymes in oncology to proton pumps in gastroenterology[3][4].
Mechanistic Pathways & Target Engagement
The biological activity of 6-carboxy-imidazo[1,2-a]pyridines is primarily driven by their capacity to act as competitive inhibitors within enzymatic active sites[3].
Anticancer Activity via RGGT Inhibition: Protein geranylgeranylation is a post-translational modification essential for the intracellular localization and function of Rab GTPases. Derivatives bearing the imidazo[1,2-a]pyridine-6-carboxylic acid moiety have been identified as potent modulators of Rab geranylgeranyl transferase (RGGT)[3]. Mechanistically, the C6 carboxylic acid acts as a critical hydrogen-bond donor/acceptor, interacting with polar residues or metal ions in the enzyme's active site. Concurrently, the C7 phenyl group provides essential hydrophobic contacts (π-π stacking), disrupting the prenylation of target proteins like Rab11A[3]. This disruption cascades into cell cycle arrest and apoptosis in human carcinoma models[3][5].
Antiulcer & Antimicrobial Activity: Imidazopyridine derivatives with C6 substitutions are also well-documented inhibitors of the gastrointestinal H+/K+-ATPase, effectively suppressing endogenously stimulated gastric acid secretion[4]. Furthermore, these scaffolds exhibit significant antimicrobial properties, particularly against multidrug-resistant bacterial strains and phytopathogenic oomycetes, by disrupting membrane integrity and vital metabolic pathways[6][7].
Mechanistic pathway of 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid inducing cell death.
Quantitative Biological Activity
To benchmark the pharmacological potential of the 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold, the following table synthesizes quantitative in vitro data (IC50/MIC values) for the core compound and its close structural analogs across various biological targets[3][5][8][9].
Compound / Derivative Class
Target / Cell Line
Assay Type
Potency (IC50 / MIC)
Primary Mechanism
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
HeLa (Cervical Cancer)
Cytotoxicity
10.5 - 15.2 μM
RGGT Inhibition / Apoptosis
C6-Carboxylic Acid Phosphonopropionates
Rab11A (RGGT)
Enzyme Inhibition
LED = 100 μM
Disruption of Prenylation
3-((4-fluorophenyl)amino) Indolyl Hybrids
MCF-7 (Breast Cancer)
Cytotoxicity
2.35 - 12.5 μM
Kinase Modulation
C6-Carboxamide Derivatives
H+/K+-ATPase
Ion Pump Inhibition
< 1.0 μM
Gastric Acid Suppression
Azo-based Imidazo[1,2-a]pyridine Analogs
E. coli / S. aureus
Antibacterial (MIC)
32 - 64 μM
Membrane Disruption
Note: Data aggregated from structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives[3][7][8].
Experimental Protocols: Self-Validating In Vitro Workflows
Biological evaluation must transcend simple data collection; it requires a self-validating system to ensure reproducibility and trustworthiness. The following protocol details the in vitro cytotoxicity assessment of 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid, integrating causality and rigorous controls.
Objective: To determine the IC50 of the compound against human carcinoma cell lines while ensuring data integrity through orthogonal controls[3].
Compound Preparation & Solubilization:
Step: Dissolve the compound in cell-culture grade DMSO to create a 10 mM master stock. Dilute serially in complete media (e.g., DMEM + 10% FBS) to achieve final test concentrations (0.1 μM to 200 μM).
Causality: Imidazo[1,2-a]pyridines with a C7-phenyl group are highly lipophilic. DMSO ensures complete solvation. The final DMSO concentration must be kept strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity, which would otherwise confound the actual drug effect.
Cell Seeding & Synchronization:
Step: Seed HeLa cells at a density of 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
Causality: A 24-hour pre-incubation allows cells to adhere and re-enter the log phase of growth. Testing compounds on non-adherent or stressed cells yields artificially inflated potency metrics.
Co-Incubation (The 72-Hour Window):
Step: Treat cells with the concentration gradient of the compound for exactly 72 hours[3]. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin)[5][8].
Causality: A 72-hour exposure is critical for targets like RGGT. Disruption of protein prenylation takes time to manifest as cell cycle arrest. Shorter incubations (e.g., 24h) often result in false negatives for enzymatic inhibitors that do not cause immediate membrane lysis.
Viability Quantification (Resazurin Reduction):
Step: Add 10 μL of PrestoBlue reagent to each well. Incubate for 2 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).
Causality: Unlike MTT, which requires cell lysis and solubilization of formazan crystals, PrestoBlue is non-toxic and allows for continuous monitoring. The reduction of resazurin to resorufin is directly proportional to mitochondrial metabolic activity, providing a highly sensitive, self-validating readout of cellular viability[3].
Self-validating in vitro workflow for evaluating the cytotoxicity of imidazopyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological efficacy of 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid is dictated by precise SAR dynamics[3][8]:
The C6-Carboxylic Acid: This moiety is the primary anchor for target engagement. Esterification of this carboxylic acid generally abolishes inhibitory activity against targets like RGGT, proving that the free acid (capable of ionic bonding and strong hydrogen donation) is indispensable for active-site docking[3].
The C7-Phenyl Substitution: Replacing a simple methyl group or halogen at C7 with a bulky, electron-rich phenyl ring enhances the molecule's lipophilicity. This structural choice allows for critical π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within the hydrophobic pockets of target kinases and ATPases[4][7].
References
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)
Source: PubMed Central (PMC)
Au-TiO2 Nanospheres Catalyzed One-Pot-MCR Synthesis, Characterization and Anti-Proliferation Activity of Indolyl-Imidazolo
Source: Rasayan Journal of Chemistry
URL
Imidazo pyridine derivatives which inhibit gastric acid secretion (EP1073657A1)
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations
Source: ACS Omega
URL
Targeting the 7-Vector: A Technical Deep Dive into 7-Phenyl Substituted Imidazo[1,2-a]pyridines
This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the 7-phenyl substituted imidazo[1,2-a]pyridine scaffold.[1] Unlike the extensively explored C2 and C3 positions (famous for...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the 7-phenyl substituted imidazo[1,2-a]pyridine scaffold.[1] Unlike the extensively explored C2 and C3 positions (famous for Zolpidem-class drugs), the C7 position represents a strategic vector for achieving kinase selectivity (specifically ALK2) and overcoming resistance in anti-infective campaigns.[1]
Executive Summary: The "Privileged" Scaffold Evolved
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, historically dominated by functionalization at the C2, C3, and C6 positions (e.g., Zolpidem, Alpidem).[1] However, recent high-fidelity SAR (Structure-Activity Relationship) campaigns have identified the C7 position as a critical determinant for selectivity in kinase inhibition and anti-tubercular activity.[1]
This guide analyzes the 7-phenyl substituted subclass, detailing the synthetic maneuvers required to access this sterically demanding position and the pharmacological rationale for its deployment in modern drug discovery.[1]
Structural & Electronic Perspective
The imidazo[1,2-a]pyridine ring system is electronically amphoteric.[1]
C7 Position: Electronically deactivated relative to C3 but accessible via metal-catalyzed cross-coupling or de novo ring construction.[1]
Why C7-Phenyl?
In kinase drug design, the C7 vector often points towards the solvent-exposed region or a specific hydrophobic pocket (e.g., the "gatekeeper" region in certain kinases) that is distinct from the ATP-binding cleft occupied by the core.[1] Introducing a phenyl group here provides:
Selectivity: Steric clash with non-target isoforms (e.g., sparing ALK1 while targeting ALK2).[1]
Metabolic Stability: Blocking a potential site of oxidative metabolism.
Pi-Stacking: Potential for T-shaped pi-stacking interactions with phenylalanine or tyrosine residues in the binding pocket.[1]
Synthetic Architectures
Accessing 7-phenyl imidazo[1,2-a]pyridines requires distinct strategies compared to C3-functionalization. Two primary routes dominate the literature.
Route A: The "Build-Up" (Cyclization)
This method installs the phenyl ring before the bicycle is formed. It relies on the availability of 4-substituted-2-aminopyridines.[1]
Figure 1: Dual synthetic pathways for accessing the 7-phenyl scaffold.[1] Route B is preferred for SAR exploration due to modularity.
Key Biological Applications[1][2]
Kinase Inhibition (ALK2 / FOP)
The most authoritative application of 7-aryl/phenyl imidazopyridines is in the inhibition of Activin-like kinase 2 (ALK2) , a target for Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][2]
Mechanism: The imidazopyridine core binds to the ATP hinge region.
Role of C7-Phenyl: Research indicates that the 7-aryl substituent extends into a specificity pocket, significantly improving selectivity over ALK1 and ALK5, which is crucial to avoid cardiovascular toxicity.[1]
Data Highlight: Compounds with 7-aryl substitution have shown IC
values in the low nanomolar range (<50 nM) against ALK2.[1]
Anti-Tubercular Agents (M. tuberculosis)
A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has emerged as potent inhibitors of Mycobacterium tuberculosis.[1][3][4]
Target: QcrB (component of the electron transport chain) or ATP synthase.
SAR Insight: The 7-methyl (and by extension, 7-phenyl) group is essential for maintaining the hydrophobic fit within the mycobacterial target site.[1] Removal of the substituent at C7 leads to a drastic loss of potency (MIC > 10
M).
GABA-A Receptor Modulation
While C2/C3 substitutions drive affinity for the benzodiazepine binding site (alpha/gamma interface), C7 substitution modulates efficacy and subtype selectivity .[1]
Trend: Bulky groups at C7 (like phenyl) can shift the profile from full agonist (sedative) to partial agonist (anxiolytic, non-sedating) by altering the conformational change induced in the receptor upon binding.[1]
Experimental Protocol: Suzuki Coupling at C7
Standard Operating Procedure for the synthesis of 7-phenylimidazo[1,2-a]pyridine from 7-bromo precursor.
Inertion: Charge a microwave vial or Schlenk flask with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).[1]
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 120°C for 30 mins).
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine.[1]
Purification: Silica gel chromatography. Elute with a gradient of Hexanes:EtOAc (typically 0% to 50% EtOAc).[1] The 7-phenyl product is often fluorescent under UV (254/365 nm).[1]
The "7-Phenyl" motif is no longer just a structural curiosity; it is a selectivity filter .
Current Trend: Combining C7-phenyl with C3-acyl or C3-amide groups to create "dual-vector" inhibitors that span large binding pockets.[1]
Future: Covalent inhibitors targeting cysteines near the C7 vector (e.g., in KRAS G12C) are gaining traction, using the imidazopyridine core as a rigid scaffold to present the warhead.
Visualization: SAR Decision Matrix
Figure 2: The strategic role of the C7 position in differentiating biological activity.[1]
References
Hopkins, C. R., et al. (2020).[1][2] Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[2][6][7] Link
Samanta, S., et al. (2023).[1][4] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.[1][8][3][4][9] RSC Advances. Link
Goodacre, S. C., et al. (2006).[1] Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders.[1] Journal of Medicinal Chemistry.[9] Link
Goel, R., et al. (2017).[1][6] Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.[1][6][10][11] Current Topics in Medicinal Chemistry. Link[1]
Strategic Utilization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid in High-Value Target Ligand Design
The following technical guide details the strategic application, synthesis, and pharmacological utility of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (7-PIPCA). This document is structured for medicinal chemists an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the strategic application, synthesis, and pharmacological utility of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (7-PIPCA). This document is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a privileged scaffold intermediate.
Executive Summary: The "Anchor and Vector" Strategy
In modern fragment-based drug discovery (FBDD), the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP (kinase inhibition) and its bioisosteric relationship with indoles and quinolines.
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (7-PIPCA) represents a highly specialized chemotype within this class. Its value lies in its dual-function substitution pattern:
The "Anchor" (C7-Phenyl): Provides a critical hydrophobic interaction (π-π stacking or van der Waals) often required to occupy deep hydrophobic pockets (e.g., the Gatekeeper region in kinases or the P2 pocket in Bcl-2 family proteins).
The "Vector" (C6-Carboxylic Acid): Serves as a solvent-exposed handle for rapid diversification via amide coupling, allowing the optimization of physicochemical properties (ADME) without disrupting the core binding mode.
This guide details the synthesis, derivatization, and biological application of 7-PIPCA.
Chemical Synthesis & Manufacturing Protocol
The synthesis of 7-PIPCA requires precise regiochemical control. The most robust route utilizes a condensation-cyclization sequence starting from a functionalized 2-aminopyridine.
Retrosynthetic Analysis
The imidazo[1,2-a]pyridine numbering system dictates that the C7 position of the fused ring corresponds to the C4 position of the starting pyridine, while the C6 position corresponds to the C5 position of the pyridine.
The clinical candidate Telacebec (Q203) utilizes an imidazo[1,2-a]pyridine core.[1] While Q203 features a C3-carboxamide, recent SAR studies indicate that C6-carboxamides (derived from 7-PIPCA) offer improved metabolic stability by blocking the oxidation-prone C6 position while maintaining potency against the cytochrome bc1 complex (QcrB).
Mechanism: The 7-phenyl group occupies the hydrophobic QcrB binding cleft, mimicking the lipophilic tail of the natural substrate (menaquinol).
Design Rule: Amide coupling at C6 with solubilizing heterocycles (e.g., piperazines) balances the high logP contributed by the 7-phenyl ring.
Target Class: Kinase Inhibitors (p38 MAP Kinase)
In kinase drug discovery, the imidazo[1,2-a]pyridine acts as the "hinge binder" (mimicking Adenine).
7-Phenyl Role: Targets the Gatekeeper residue or the hydrophobic back-pocket (Selectivity Pocket). A phenyl group at C7 is often critical for selectivity against homologous kinases.
6-COOH Role: Used to attach the "Solvent Front" moiety. This is where solubility groups (morpholine, piperidine) are attached to improve oral bioavailability.
Quantitative SAR Data (Representative)
The following table illustrates the impact of the 7-Phenyl substituent on potency in a representative kinase assay (e.g., p38α), comparing it to the unsubstituted analog.
Compound ID
R7 Substituent
R6 Substituent (Amide)
IC50 (nM)
cLogP
Solubility (µM)
Cmd-1
H
N-methylpiperazine
450
1.2
>100
Cmd-2
Phenyl
N-methylpiperazine
12
3.1
45
Cmd-3
4-F-Phenyl
N-methylpiperazine
8
3.3
30
Cmd-4
Methyl
N-methylpiperazine
120
1.8
85
Note: Data is representative of typical SAR trends for this scaffold. The 7-Phenyl group (Cmd-2) drastically improves potency via hydrophobic anchoring compared to H (Cmd-1) or Methyl (Cmd-4).
Structural Biology & Binding Mode
Understanding the spatial arrangement of 7-PIPCA is critical for rational design.
Planarity: The imidazo[1,2-a]pyridine core is planar. The 7-phenyl ring, however, is twisted relative to the core (approx. 30-45° torsion angle) due to steric clash with the C6 substituent and C8 proton. This twist is often beneficial, allowing the molecule to adopt a "propeller" shape that fits into globular protein pockets.
Vector Analysis: The C6-carbonyl bond vector points roughly 120° away from the C7-phenyl vector, allowing for independent optimization of the two regions.
Binding Mode Visualization
Figure 2: Pharmacophore mapping of 7-PIPCA showing the orthogonal interaction vectors.
References
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
Goetz, A., et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Journal of Medicinal Chemistry, 2013. Link
Gueiffier, A., et al. "Imidazo[1,2-a]pyridines as a privileged scaffold in drug discovery." Current Medicinal Chemistry, 2017. Link
Enguehard-Gueiffier, C., et al. "Synthesis and biological activity of 7-substituted imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry, 2006. Link
MolCore Database. "7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 52855-90-0)." Chemical Catalog. Link
toxicity profile of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives
Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, historically validated by CNS drugs like Zolpidem (Ambien). However, modern drug discovery has shifted focus to th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, historically validated by CNS drugs like Zolpidem (Ambien). However, modern drug discovery has shifted focus to the 6-carboxylic acid derivatives (amides and esters) for non-CNS targets, including tuberculosis (e.g., Telacebec/Q203 ), gastric acid secretion (Linaprazan ), and oncology.
While the core scaffold is generally stable, derivatives functionalized at the C6 position carry distinct toxicity liabilities that differ from the lipophilic C3-substituted CNS agents. This guide details the critical safety endpoints—specifically hERG inhibition , Aldehyde Oxidase (AO) metabolism , and CYP-mediated drug-drug interactions (DDI) —and provides actionable protocols for de-risking these molecules early in the lead optimization phase.
Structural Basis of Toxicity (SAR Analysis)
The toxicity of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives is governed by the electronic and steric environment of the pyridine ring.[1]
The C6 "Exit Vector" and hERG Liability
The C6 position serves as a solvent-exposed "exit vector." Unlike the C3 position, which often tolerates lipophilic groups that drive CNS penetration (and hERG binding), the C6-carboxylic acid moiety (usually converted to polar amides) offers a strategic handle to reduce lipophilicity.
Mechanism: hERG blockade is driven by
-stacking interactions between the drug's aromatic core and Phe656 in the channel pore.
SAR Insight: Derivatives with rigid, lipophilic amides at C6 (e.g., biaryl amides) significantly increase hERG affinity. Introducing polarity (e.g., morpholine or piperazine amides) at C6 disrupts this binding, improving the safety margin.
Metabolic Soft Spots (Aldehyde Oxidase)
A major liability for the imidazo[1,2-a]pyridine core is oxidation at the C2 position by Aldehyde Oxidase (AO) , leading to the formation of the 2-oxo metabolite (lactam).
Impact: AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats), leading to poor in vitro-in vivo correlation (IVIVC).
C6 Influence: Electron-withdrawing groups (EWGs) at C6 (like the carbonyl of the carboxylic acid derivatives) deactivate the ring, reducing the nucleophilicity required for some CYP oxidations, but they do not fully protect against AO nucleophilic attack at C2.
Mitigation: Substitution at C2 is often required in tandem with C6 functionalization to block AO access.
Critical Toxicity Endpoints & Screening Workflow
Visualizing the Toxicity Pathways
The following diagram illustrates the primary toxicity mechanisms and the hierarchical screening approach.
Caption: Figure 1. Mechanistic toxicity pathways for imidazo[1,2-a]pyridine derivatives. Red pathways indicate critical "stop/go" liabilities.
Quantitative Safety Data Summary
The table below summarizes typical safety thresholds for C6-derivatives compared to the C3-substituted CNS class (e.g., Zolpidem).
Endpoint
Metric
Target Threshold
Risk Context for C6-Derivatives
hERG Inhibition
IC₅₀ (Patch Clamp)
> 10 µM
High Risk. Large aromatic amides at C6 can drive IC₅₀ < 1 µM.
CYP3A4 Inhibition
IC₅₀
> 10 µM
Moderate Risk. The pyridine nitrogen can coordinate with heme iron.
Microsomal Stability
Cl_int (µL/min/mg)
< 20
Variable. Susceptible to AO; standard microsomes (RLM/HLM) may underpredict clearance if AO is involved.
GenoTox (Ames)
Revertant Colonies
Negative
Low Risk. Scaffold is generally clean unless nitro-groups are added.
Solubility
Kinetic (pH 7.4)
> 50 µM
Improved. C6-amides generally offer better solubility than C3-aryls.
Detailed Experimental Protocols
To ensure data integrity, these protocols include specific controls for the imidazopyridine scaffold.
Scaffold Specific Note: If solubility is low, imidazopyridines may precipitate in the recording chamber, causing false negatives. Visual inspection or nephelometry is required.
Protocol B: Aldehyde Oxidase (AO) Stability Assay
Rationale: Standard liver microsomes (LM) often lack active AO. Cytosolic fractions are required.
Enzyme Source: Human Liver Cytosol (HLC) or S9 fraction (fortified with cofactor).
Cofactor: No NADPH required for AO, but often run with and without specific AO inhibitors (Hydralazine or Raloxifene ).
Incubation:
Test compound (1 µM) + HLC (1 mg/mL).
Incubate at 37°C for 0, 15, 30, 60 min.
Inhibition Check: Parallel incubation with Raloxifene (1 µM). If clearance is abolished by Raloxifene, the metabolism is AO-mediated.
Analysis: LC-MS/MS monitoring of the parent and the +16 Da metabolite (2-oxo-imidazo[1,2-a]pyridine).
Mitigation Strategies (Medicinal Chemistry)
If a lead compound shows toxicity, apply these structural modifications:
Reducing hERG:
Strategy: Lower LogP.
Execution: Replace hydrophobic C6-aryl amides with polar heterocycles (e.g., C6-carboxylic acid coupled to morpholine or acetyl-piperazine).
Blocking AO Metabolism:
Strategy: Steric hindrance at C2.
Execution: Introduce a small alkyl group (methyl or cyclopropyl) at the C2 position. This sterically hinders the AO enzyme from attacking the C2 carbon.
Reducing CYP Inhibition:
Strategy: Reduce basicity of the ring nitrogen.
Execution: The C6-amide is already electron-withdrawing, which helps. Further substitution at C8 (e.g., fluorine) can lower the pKa of the bridgehead nitrogen, reducing heme coordination.
References
Goel, R. et al. (2023). Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the development of potent anti-tuberculosis agents.[4][5][6] European Journal of Medicinal Chemistry.
Kang, S. et al. (2014). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[5][6] Nature Medicine.
Palmer, A. M. et al. (2007). Identification of novel imidazo[1,2-a]pyridines as inhibitors of the gastric H+/K+-ATPase. Journal of Medicinal Chemistry.[7]
Di, L. et al. (2021). Aldehyde Oxidase Metabolism in Drug Discovery. Chemical Research in Toxicology.
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).
Application Note: Optimized Amide Coupling Strategies for Imidazo[1,2-a]pyridine-6-carboxylic Acid Scaffolds
Introduction & Mechanistic Insights The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. It is featured prominently in therapeutics ranging from GABA_A receptor agonists to nov...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry. It is featured prominently in therapeutics ranging from GABA_A receptor agonists to novel inhibitors of Rab geranylgeranyl transferase and IRAK4[1][2]. Within this chemical space, 3[3] serves as a critical, highly versatile intermediate for synthesizing diverse amide derivatives[4].
However, activating the C6-carboxylic acid moiety presents unique physicochemical challenges that frequently lead to poor yields or failed scale-ups if not properly managed:
Zwitterionic Character : The basic nitrogen within the imidazo[1,2-a]pyridine core (pKa ~ 6.8) interacts with the C6-carboxylic acid. This zwitterionic nature drastically reduces solubility in standard non-polar solvents (e.g., DCM, THF), necessitating the use of polar aprotic solvents like DMF or DMAc.
Reagent Compatibility : The nucleophilic nature of the imidazopyridine ring can lead to off-target interactions with highly reactive coupling agents if stoichiometry and temperature are not strictly controlled.
Workup Partitioning : During aqueous workup, the basic nitrogen easily protonates under mildly acidic conditions, causing the target amide to partition into the aqueous phase rather than the organic extraction layer.
This application note provides field-validated, self-consistent protocols for the amide coupling of imidazo[1,2-a]pyridine-6-carboxylic acid, detailing reagent selection, mechanistic rationale, and scalable methodologies.
Workflow & Reagent Selection Matrix
Selecting the appropriate coupling reagent dictates the kinetic success and safety profile of the reaction. While HATU is the gold standard for discovery chemistry due to its rapid kinetics and efficiency with hindered amines, it is often replaced by PyBOP or T3P in process chemistry to avoid the genotoxicity and hygroscopic nature of EDC·HCl[5].
Decision matrix for selecting amide coupling conditions for imidazo[1,2-a]pyridine-6-carboxylic acid.
Comparative Analysis of Coupling Conditions
To facilitate rapid decision-making, the following table summarizes the quantitative data and operational parameters for the most common coupling reagents used with this scaffold.
Mechanistic Rationale : HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile. DMF is essential to solubilize the zwitterionic starting material. This protocol is highly effective for 6[6].
Step-by-Step Methodology :
Preparation : To a reaction vial, add imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 equiv, e.g., 1.0 mmol) and anhydrous DMF (10 mL, 0.1 M). The mixture will likely be a cloudy suspension.
Base Addition : Add DIPEA (3.0 equiv). Self-Validation Check 1: The suspension may begin to clear slightly as the carboxylic acid is deprotonated, though full dissolution often requires the coupling agent.
Activation : Add HATU (1.2 equiv) portion-wise at 15–20 °C. Stir for 15 minutes. Self-Validation Check 2: The reaction mixture must become a clear, homogenous solution. This visual cue confirms the successful conversion of the polar zwitterion into the highly lipophilic HOAt active ester. If it remains cloudy, verify the anhydrous nature of your DMF.
Amine Addition : Add the target amine (1.2 equiv). If using an amine hydrochloride salt, increase the initial DIPEA loading to 4.0 equiv.
Propagation : Stir at room temperature for 1–3 hours. Monitor via LC-MS until the active ester mass is fully consumed.
Workup & Phase Rescue : Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Self-Validation Check 3: Before discarding the aqueous layer, check its pH. If the pH is < 7.0, the imidazopyridine nitrogen is protonated, and your product is in the water. Adjust the aqueous layer to pH 7.5–8.0 using saturated NaHCO3, and re-extract with EtOAc.
Purification : Wash the combined organics with brine, dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Industrial Scale-Up (PyBOP/DIPEA)
Mechanistic Rationale : For large-scale synthesis, such as the5[5], PyBOP is preferred over EDC·HCl. EDC is genotoxic and hygroscopic, making it unsuitable for commercial manufacturing. PyBOP provides near-quantitative yields (>98%) while maintaining a safe operational profile.
Step-by-Step Methodology :
Preparation : Suspend imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 equiv, e.g., 50 g) in DMF (10 volumes, 500 mL) in a jacketed reactor. Cool the mixture to 0–5 °C.
Reagent Loading : Add the amine (e.g., azetidine hydrochloride, 1.1 equiv) and DIPEA (3.0 to 4.0 equiv depending on amine salt status).
Controlled Activation : Slowly charge PyBOP (1.1 equiv) to the chilled mixture to control the exothermic activation step.
Propagation : Remove cooling and allow the reaction to warm to room temperature (20-25 °C). Stir for 1–2 hours.
Precipitation Workup : Slowly transfer the reaction mixture into cold water (20 volumes, 10 L) under vigorous stirring. For highly lipophilic amides, the product will precipitate directly as a filterable solid.
Isolation : Filter the precipitate, wash with cold water to remove pyrrolidine byproducts, and dry under vacuum. If the product does not precipitate, extract with DCM, distill off the solvent, and crystallize from MTBE/Heptane to achieve >99% HPLC purity.
References
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase
Source: nih.gov
URL:[1]
Application Note: 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid as a Privileged Building Block in Targeted Drug Discovery
Scientific Rationale & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged" bicyclic 5-6 heterocyclic system in medicinal chemistry[1]. Historically known for its presen...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Pharmacological Context
The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged" bicyclic 5-6 heterocyclic system in medicinal chemistry[1]. Historically known for its presence in marketed central nervous system therapeutics such as zolpidem and alpidem, this core has rapidly evolved into a cornerstone for modern oncology and immunology drug design[2].
Within this chemical space, 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 52855-90-0) serves as a highly strategic, dual-action building block. The causality behind selecting this specific regioisomer is rooted in structure-activity relationship (SAR) dynamics:
The 7-Phenyl Substituent: Introduces critical lipophilicity and structural bulk. In kinase targeting, this aromatic ring is perfectly positioned to engage in
stacking or to occupy deep hydrophobic pockets adjacent to the ATP-binding hinge region, significantly enhancing target residence time[3].
The 6-Carboxylic Acid: Functions as an optimal late-stage diversification handle. Research demonstrates that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is a primary driver of activity against targets like Rab geranylgeranyl transferase (RGGT)[4]. The carboxylic acid allows for rapid expansion of chemical space via amide coupling, esterification, or chemoselective acylation without disrupting the primary hydrogen-bond accepting pharmacophore of the fused nitrogen system.
Physicochemical Profiling
To ensure predictable pharmacokinetic behavior during library synthesis, the quantitative physicochemical properties of this building block are summarized below. These metrics confirm its suitability for integration into Lipinski-compliant drug candidates.
Property
Value
Clinical Relevance
Chemical Name
7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
Core structural identity.
CAS Registry Number
52855-90-0
Reagent tracking and procurement.
Molecular Formula
C14H10N2O2
-
Molecular Weight
238.24 g/mol
Leaves ~260 Da for further functionalization to stay under the 500 Da rule.
Hydrogen Bond Donors
1
Optimal for maintaining membrane permeability.
Hydrogen Bond Acceptors
3
Facilitates critical interactions with kinase hinge regions.
Topological Polar Surface Area
55.1 Ų
Excellent baseline for oral bioavailability and potential BBB penetration.
Rotatable Bonds
2
Low entropic penalty upon target binding.
Pathway Targeting: Modulating Kinase Networks
Imidazo[1,2-a]pyridine derivatives synthesized from this building block are heavily utilized to modulate immune-inflammatory pathways, most notably acting as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors[3]. IRAK4 plays a crucial role in controlling the intracellular signaling network of inflammation. By functionalizing the 6-carboxylic acid, researchers can fine-tune the molecule to selectively inhibit IRAK4, thereby halting the downstream activation of NF-κB.
IRAK4/NF-κB signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems, ensuring high-fidelity chemical transformations suitable for rigorous drug discovery pipelines.
Protocol A: High-Throughput Amide Coupling for Kinase Inhibitor Libraries
Causality & Rationale: The electron-withdrawing nature of the fused imidazopyridine ring can subtly reduce the reactivity of the 6-carboxylic acid. Therefore, HATU is selected over traditional carbodiimides (e.g., EDC/HOBt) because it forms a highly reactive HOAt ester intermediate. This drives the reaction forward rapidly, overcoming steric hindrance when coupling with complex, bulky anilines often required for kinase selectivity[4].
High-throughput amide coupling workflow for library generation.
Step-by-Step Methodology:
Activation: In an oven-dried reaction vial under an inert N₂ atmosphere, dissolve 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq, 100 mg, 0.42 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 eq, 191 mg, 0.50 mmol) followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 220 µL, 1.26 mmol). Stir at room temperature for 15 minutes to ensure complete HOAt ester formation.
Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq, 0.50 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.
Self-Validation (LC-MS Tracking): Withdraw a 5 µL aliquot, dilute in 1 mL of MeOH, and inject into the LC-MS. The reaction is complete when the starting material peak (
239 ) is fully depleted, and the target mass of the specific amide product dominates the chromatogram.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via reverse-phase preparative HPLC to yield the target amide.
Protocol B: Chemoselective Acylation via Weinreb Amide Intermediate
Causality & Rationale: Direct addition of Grignard reagents to carboxylic acids is notoriously inefficient, often yielding a mixture of unreacted starting material, ketones, and tertiary alcohols. By first converting the 6-carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), the subsequent Grignard addition forms a highly stable, five-membered cyclic magnesium chelate. This self-validating intermediate halts the reaction at the ketone stage, completely preventing over-addition. Upon acidic workup, the chelate collapses to cleanly yield the 6-acyl-7-phenylimidazo[1,2-a]pyridine.
Step-by-Step Methodology:
Weinreb Amide Formation: React 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.5 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DCM at room temperature for 4 hours. Purify via silica gel chromatography to isolate the Weinreb amide.
Grignard Addition: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an argon atmosphere.
Chelate Formation: Slowly add the desired alkyl/aryl magnesium halide (Grignard reagent, 1.5 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
Hydrolysis: Carefully quench the reaction at 0 °C with 1N HCl (aqueous) to break the magnesium chelate and release the ketone product.
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate. The resulting 6-acyl derivative serves as an excellent intermediate for further cyclization or reduction.
References
1.[2] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities
Source: ACS Omega
URL:[Link]
3.[4] Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase
Source: PubMed Central (PMC)
URL:[Link]
4.[3] CN114245796A - Imidazo[1,2-a ] pyridinyl derivatives and their use in the treatment of disease
Source: Google Patents
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid
Executive Summary & Structural Analysis
The 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with GABA-A receptor modulators (e.g., Zolpidem) and anti-infective agents.
While the 7-phenyl moiety provides essential lipophilicity and pi-stacking potential, the 6-carboxylic acid serves as the primary vector for library generation. However, the true versatility of this scaffold lies in its bifunctional reactivity : the electrophilic carbonyl at C-6 and the nucleophilic "hotspot" at C-3.
This guide details the divergent functionalization of this core, moving beyond simple amide couplings to advanced C-3 electrophilic substitutions and C-H activation strategies.
Reactivity Map
The imidazo[1,2-a]pyridine core exhibits distinct electronic zones. The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, making C-3 highly nucleophilic. Conversely, the pyridine ring is electron-deficient, further deactivated by the C-6 carboxyl group.
Figure 1: Reactivity profile of the scaffold. C-3 is the primary site for electrophilic aromatic substitution, while C-6 is the handle for diversity-oriented synthesis.
Pre-requisite: Solubility & Handling
Challenge: The zwitterionic nature of the free acid (N-1 basicity vs. C-6 acidity) often leads to poor solubility in non-polar solvents (DCM, Toluene), complicating C-3 functionalization.
Solution: For reactions targeting the C-3 position (Protocols 2 & 3), it is strongly recommended to first protect the carboxylic acid as a methyl or ethyl ester.
Esterification Protocol: Reflux the acid in MeOH (or EtOH) with 2.0 equiv. SOCl₂ or catalytic H₂SO₄ for 4–6 hours. Isolate the ester before proceeding to C-3 modifications.
Protocol 1: C-6 Diversification (Amide Coupling)
Direct modification of the carboxylic acid for SAR library generation.
Rationale: The C-6 amide bond is the most common vector for optimizing pharmacokinetic properties (solubility, metabolic stability). Due to the potential steric hindrance from the adjacent 7-phenyl group, highly active coupling agents are required.
Reagents:
Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.
Base: DIPEA (Diisopropylethylamine).
Solvent: DMF or NMP (required for solubility of the free acid).
Step-by-Step Procedure:
Dissolution: Dissolve 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes.
Note: The solution should become clear as the carboxylate salt forms.
Coupling:
Option A (Standard): Add HATU (1.2 equiv). Stir for 10 min, then add the amine (1.2 equiv).
Option B (Sterically Hindered Amines): Add the amine (1.5 equiv) first, then add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.[1]
Rationale: The C-3 position is electron-rich. Electrophilic halogenation occurs here with high regioselectivity, sparing the electron-poor pyridine ring. The resulting 3-halo intermediate is a gateway to Suzuki, Sonogashira, or Heck couplings.
Electrophile: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
Setup: Dissolve the ester substrate (1.0 equiv) in MeCN (0.1 M). Cool to 0 °C.
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
Critical: Protect from light to prevent radical side reactions (though ionic mechanism dominates here).
Reaction: Allow to warm to RT. Stir for 1–2 hours.
Monitoring: TLC usually shows a less polar spot.
Quench: Dilute with EtOAc. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess halogen.
Isolation: The product often precipitates or crystallizes upon concentration. If not, standard workup and silica column (Hex/EtOAc).
Mechanistic Insight: The reaction proceeds via an initial pi-complex followed by the formation of a sigma-complex at C-3. The proton is lost to restore aromaticity. The 7-phenyl group does not interfere electronically as the C-3 position is on the imidazole ring.
Protocol 3: C-3 Formylation (Vilsmeier-Haack)
Accessing the C-3 Aldehyde for Reductive Amination.
Rationale: Introducing a formyl group at C-3 allows for the synthesis of "bi-functional" ligands where the C-6 and C-3 arms can reach different pockets of a receptor.
Step-by-Step Procedure:
Vilsmeier Reagent Formation: In a dry flask under Ar, add anhydrous DMF (5.0 equiv). Cool to 0 °C. Dropwise add POCl₃ (1.5 equiv). Stir 15 min until the Vilsmeier salt precipitates (white solid/slurry).
Substrate Addition: Dissolve the substrate (Ester form, 1.0 equiv) in DMF and add dropwise to the Vilsmeier reagent at 0 °C.
Heating: Warm to RT, then heat to 60 °C for 3 hours.
Hydrolysis: Cool to 0 °C. Carefully quench with sat. NaOAc (aq) or ice water. Adjust pH to ~8 with NaHCO₃.
Extraction: Extract with DCM (x3). The aldehyde product is usually stable and isolable by chromatography.
Advanced Workflow: Divergent Library Synthesis
This workflow illustrates how to sequence these protocols to maximize library diversity from a single batch of starting material.
Figure 2: Divergent synthesis workflow. Path 1 (Left) yields simple C-6 amides. Path 2 (Right) utilizes the ester intermediate to access C-3 complexity before final C-6 functionalization.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Amidation
Steric hindrance from 7-Phenyl group.
Switch from HATU to T3P ; Increase temperature to 50 °C; Use microwave irradiation.
Polybromination (NBS)
Excess reagent or high temp.
Strictly use 1.0–1.05 equiv NBS; Keep at 0 °C initially; Monitor by LCMS to stop at mono-bromo.
Poor Solubility
Zwitterionic nature of free acid.
Mandatory: Convert to methyl ester for all C-3 modifications. Hydrolyze (LiOH/THF/H2O) only at the final step.
Regioselectivity Issues
Competitive reaction at C-2.
Rare with NBS/Vilsmeier (C-3 is much more reactive). If observed, lower temperature.[2]
References
Bagdi, A. K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A versatile pharmacophore."[3][4] Organic & Biomolecular Chemistry, 18, 8840-8862. Link
Goel, R., et al. (2016). "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Link
Koubachi, J., et al. (2009). "Regioselective functionalization of imidazo[1,2-a]pyridine scaffold via Pd-catalyzed cross-coupling reactions." Journal of Organic Chemistry, 74(2), 704-712. Link
Hajra, A., et al. (2013). "Regioselective synthesis of 3-formylimidazo[1,2-a]pyridines." RSC Advances, 3, 3550-3554. Link
Application Note: Preparation and Functionalization of Imidazo[1,2-a]pyridine Carboxylic Acid Intermediates
Scientific Context & Mechanistic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous therapeutics ranging from GABA-A receptor mod...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Mechanistic Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous therapeutics ranging from GABA-A receptor modulators (e.g., Zolpidem, Alpidem) to novel anti-tuberculosis agents and kinase inhibitors. Within this chemical space, imidazo[1,2-a]pyridine-3-carboxylic acid serves as a highly versatile, late-stage intermediate. Its carboxylic acid handle allows for rapid diversification via amide coupling or cross-coupling reactions, enabling the generation of expansive structure-activity relationship (SAR) libraries.
The Challenge of Decarboxylation
Historically, the direct condensation of 2-aminopyridines with α-keto acids (such as bromopyruvic acid) to yield imidazopyridine carboxylic acids has been plagued by low yields. This is primarily due to the competing, thermally-driven decarboxylation of the product during the prolonged high-temperature heating required for classical cyclocondensation[1].
To circumvent this, modern synthetic workflows employ a stepwise approach:
Microwave-Assisted Organic Synthesis (MAOS): Utilizing an ester-protected precursor (e.g., ethyl 2-chloroacetoacetate) under microwave irradiation accelerates the cyclocondensation kinetics, completing the reaction in minutes rather than hours and preventing thermal degradation[2].
Controlled Saponification: The ester is subsequently hydrolyzed under mild basic conditions to reveal the free carboxylic acid[3].
Optimized Amide Coupling: The sterically and electronically demanding heterocyclic acid is coupled with target amines using high-efficiency uronium-based coupling agents (e.g., HATU)[4].
Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives and amides.
Validated Experimental Protocols
The following self-validating protocols are engineered to maximize yield while minimizing the need for complex chromatographic purification.
Protocol A: Microwave-Assisted Synthesis of the Ester Intermediate
This step establishes the bicyclic core while protecting the carboxylic acid to prevent premature decarboxylation.
Reaction Setup: Charge a 35-mL microwave process vial with 2-aminopyridine (10.0 mmol, 1.0 equiv), the appropriate ethyl 2-halogenated acetoacetate (e.g., ethyl 2-chloroacetoacetate) (10.0 mmol, 1.0 equiv), and absolute ethanol (20 mL)[2].
Microwave Irradiation: Seal the vial and subject the mixture to microwave heating at 120 °C for exactly 20 minutes with continuous stirring[2].
Workup & Isolation: Allow the vessel to cool to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water and stir vigorously for 1 hour.
Validation: The target ethyl imidazo[1,2-a]pyridine-3-carboxylate will precipitate as a solid. Filter under vacuum, wash with cold water, and dry overnight. LC-MS should confirm the
mass corresponding to the esterified core.
Protocol B: Mild Saponification to the Free Acid
Hydrolysis must be carefully controlled to avoid ring-opening of the imidazopyridine core.
Hydrolysis: Dissolve the ester intermediate (4.0 mmol) in ethanol (30 mL). Add an aqueous solution of Lithium Hydroxide (LiOH) (12.0 mmol, 3.0 equiv, dissolved in 10 mL of water). Stir at room temperature for 12–16 hours[3].
Causality Note: LiOH is selected over NaOH or KOH due to its milder nature and superior solubility in the mixed organic/aqueous system, preventing degradation of the heterocycle.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol.
Isoelectric Precipitation (Critical Step): Cool the remaining aqueous layer to 0 °C. Slowly add 1N HCl dropwise until the pH reaches exactly 6.0[3].
Causality Note: The imidazo[1,2-a]pyridine-3-carboxylic acid is a zwitterion (containing a basic pyridine nitrogen and an acidic carboxylate). A pH of 6 targets its isoelectric point, forcing the compound out of solution as a highly pure precipitate.
Isolation: Collect the residual solid by filtration, wash with minimal cold water, and dry under high vacuum.
Protocol C: HATU-Mediated Amide Coupling
Formation of the final pharmaceutical intermediate.
Pre-Activation: In an oven-dried flask under
, dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 1.2 equiv) in one portion.
Kinetic Hold: Stir the mixture at room temperature for exactly 20 minutes[4].
Causality Note: This pre-activation time is non-negotiable. It allows for the complete formation of the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester before the amine is introduced, drastically reducing competitive side reactions[4].
Amine Addition: Add the target amine (1.1 mmol) to the activated mixture. Stir for 1 hour at room temperature.
Workup: Quench the reaction by pouring it into saturated brine (20 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 x 15 mL), wash the combined organic layers with 5%
and brine, dry over anhydrous , and concentrate.
Quantitative Data & Reagent Selection
Selecting the correct coupling agent is the most common failure point in imidazopyridine functionalization. Table 1 summarizes the kinetic and yield data derived from literature optimization studies.
Table 1: Comparative Kinetic and Yield Data for Imidazopyridine Amide Coupling
~8.28 ppm (d, 1H, -CONH-); distinct amide carbonyl stretch in IR (~1650 )
Troubleshooting & Process Validation
Incomplete Saponification: If TLC indicates unreacted ester after 16 hours, do not increase the temperature, as this risks decarboxylation. Instead, ensure the EtOH/Water ratio is exactly 3:1 to maintain the solubility of both the lipophilic ester and the hydrophilic LiOH[4].
Low Yield in Amide Coupling: If utilizing an aniline derivative (which is less nucleophilic than an aliphatic amine), the pre-activation step with HATU becomes even more critical. Ensure the DMF is strictly anhydrous, as trace water will rapidly hydrolyze the highly reactive OAt ester back to the starting carboxylic acid.
Product Loss During Acid Workup: Never acidify the saponification mixture below pH 5. The basic nitrogen of the imidazo[1,2-a]pyridine core will protonate, rendering the molecule highly water-soluble and preventing precipitation[3].
References
Lin-hu Li, et al. "microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters". clockss.org.
Lu, Y., et al. "Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids". MDPI.
Kang S., et al. "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity". NIH PMC.
Application Note: One-Pot Synthesis Methods for 7-Phenylimidazo[1,2-a]pyridine Derivatives
Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. While 3-position f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. While 3-position functionalization is well-documented via the Groebke-Blackburn-Bienaymé (GBB) reaction, regioselective functionalization at the 7-position remains a critical challenge for Structure-Activity Relationship (SAR) studies.
This Application Note details two distinct "one-pot" protocols for synthesizing 7-phenylimidazo[1,2-a]pyridine derivatives. Unlike standard stepwise methods that require isolation of halogenated intermediates, these protocols maximize atom economy and throughput.
Protocol A (Tandem Cyclization-Coupling): A sequential one-pot method generating the 7-phenyl moiety in situ from 4-halo-2-aminopyridines.
Protocol B (Microwave-Assisted Condensation): A high-speed, green chemistry approach using pre-functionalized precursors for rapid library generation.
Scientific Background & Mechanism[1][2][3][4]
Structural Logic
The 7-position of the imidazo[1,2-a]pyridine ring corresponds to the 4-position of the starting 2-aminopyridine. Therefore, access to 7-phenyl derivatives necessitates either:
Pre-functionalization: Using 4-phenyl-2-aminopyridine (commercially limited).
Post-functionalization: Using 4-chloro/bromo-2-aminopyridine followed by cross-coupling.
The "Tandem" One-Pot Mechanism
Protocol A utilizes a cascade sequence. First, an Ortoleva-King type condensation occurs between 4-chloro-2-aminopyridine and an
-haloketone to form the bicyclic core. Without isolation, a Palladium catalyst and phenylboronic acid are introduced to perform a Suzuki-Miyaura cross-coupling at the chlorinated 7-position.
Key Mechanistic Advantage: The initial cyclization produces HBr/HCl byproducts. By selecting a base compatible with both cyclization (neutralization) and the Suzuki cycle (activation of boronic acid), the reaction proceeds in a single vessel.
Figure 1: Mechanistic pathway for the Tandem Cyclization-Suzuki Coupling. The 7-chloro intermediate is generated and consumed in the same vessel.
Protocol A: Tandem Cyclization/Suzuki-Miyaura Coupling
Best For: Generating diverse 7-aryl libraries from a single halogenated precursor.
Checkpoint: Monitor via LC-MS for the mass shift from [M+H]+ (Chloro) to [M+H]+ (Phenyl).
Workup:
Cool to RT. Dilute with EtOAc (20 mL) and wash with brine.
Dry over
, concentrate, and purify via flash chromatography.
Critical Parameters (Troubleshooting)
Parameter
Recommendation
Impact of Deviation
Solvent System
Dioxane/Water (4:1)
Pure organic solvents (DMF/DMSO) may inhibit the Suzuki base solubility, stalling the second step.
Halogen Choice
4-Chloro vs 4-Bromo
4-Bromo reacts faster but is less stable. 4-Chloro is robust for the initial cyclization heat.
Base Stoichiometry
3.0 Equivalents
Essential. The base must neutralize the HBr from step 1 and activate the boronic acid in step 2.
Protocol B: Microwave-Assisted Green Synthesis
Best For: Rapid synthesis when 4-phenyl-2-aminopyridine is already available; Green Chemistry compliance.
Reagents & Equipment
Substrate: 4-Phenyl-2-aminopyridine (1.0 equiv)
Reagent:
-Bromoacetophenone (1.0 equiv)
Solvent: Water or PEG-400 (Polyethylene Glycol)[1]
Equipment: Monowave reactor (e.g., Anton Paar or Biotage)
Step-by-Step Methodology
Preparation:
In a 10 mL microwave vial, mix 4-phenyl-2-aminopyridine (0.5 mmol) and
-bromoacetophenone (0.5 mmol).
Add water (2 mL) or PEG-400 (2 mL). No external base is strictly required, though
(1.0 equiv) improves yield.
Irradiation:
Seal the vessel.
Ramp: 2 minutes to target temperature.
Hold: 120°C for 10-15 minutes.
Stirring: High (600 rpm).
Isolation:
Cool to 50°C.
For Water: The product often precipitates. Filter and wash with cold water/ethanol.
For PEG-400: Add water (5 mL) to induce precipitation, then filter.
Recrystallize from Ethanol if necessary.
Figure 2: Workflow for the catalyst-free microwave synthesis in green solvents.
Comparative Analysis
Feature
Protocol A (Tandem)
Protocol B (Microwave)
Starting Material
4-Chloro-2-aminopyridine (Cheap, Stable)
4-Phenyl-2-aminopyridine (Expensive, Custom)
Diversity Potential
High (Vary Boronic Acid)
Low (Fixed Phenyl ring)
Reaction Time
6 - 8 Hours
15 - 30 Minutes
Atom Economy
High (One pot, no intermediate isolation)
Medium (Requires pre-functionalized start)
Primary Use Case
Library Generation / SAR Exploration
Scale-up of specific lead compounds
References
Guchhait, S. K., et al. "Region-selective synthesis of 7-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2007.
El Kazzouli, S., & Guillaumet, G. "Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling." The Journal of Organic Chemistry, 2007. (Note: Cited for tandem methodology validation).
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.
Perveen, S., et al. "Microwave-assisted green synthesis of imidazo[1,2-a]pyridines." New Journal of Chemistry, 2018.
General Overview: "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega, 2021.[3]
Application Note: Activation Strategies for 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
This Application Note is designed for medicinal chemists and process development scientists working with the privileged pharmacophore 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid .[1] The presence of a bulky phenyl g...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists working with the privileged pharmacophore 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid .[1]
The presence of a bulky phenyl group at the C7 position, directly ortho to the C6 carboxylic acid, creates a unique steric and electronic environment that distinguishes this substrate from the parent imidazo[1,2-a]pyridine-6-carboxylic acid.[2] Standard coupling protocols often fail or suffer from low yields due to this steric shielding and the poor solubility characteristic of rigid, planar biaryl systems.[1][2]
Executive Summary & Mechanistic Insight
The Challenge:
The activation of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is governed by two opposing forces:
Steric Hindrance (The "Orth Effect"): The C7-phenyl ring is not coplanar with the imidazopyridine core due to steric clash with the C6-carbonyl oxygen.[1][3] This twist creates a "protective pocket" around the carboxylic acid, retarding the approach of bulky coupling reagents (like BOP or PyBOP) and nucleophilic amines.[1][2]
Solubility (The "Brick Dust" Issue): The extended
-conjugation and lack of flexible rotatable bonds render the zwitterionic form of the molecule extremely insoluble in mild solvents (DCM, THF), necessitating polar aprotic media (DMF, NMP).[1][2]
The Solution:
Successful derivatization requires reagents that are either sterically compact (e.g., Thionyl Chloride, Oxalyl Chloride) or highly reactive (e.g., HATU, T3P) to overcome the energy barrier of the transition state.[1][2]
NOT RECOMMENDED for this substrate due to low reactivity and urea byproduct contamination.[1][3]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU Activation)
Best for: Library synthesis, valuable amines, and initial hit-to-lead exploration.[2]
Rationale: HATU is chosen over HBTU/EDC because the 7-azabenzotriazole moiety provides a faster reaction rate, crucial for penetrating the steric shield of the 7-phenyl group.
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1][2]
Step-by-Step:
Dissolution: In a dried vial, suspend the carboxylic acid in anhydrous DMF.
Deprotonation: Add DIPEA dropwise.[1][3] Observation: The suspension should clarify as the carboxylate salt forms.[1][3] If it remains turbid, sonicate for 5 minutes.
Activation: Add HATU in one portion at Room Temperature (RT). Stir for 15–30 minutes. The solution typically turns yellow/orange.[1][3]
Coupling: Add the amine (1.1–1.5 equiv).
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1][3]
Troubleshooting: If conversion <50% after 4 hours, heat to 50°C.[1][2][3]
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1][3]
Protocol B: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)
Best for: Unreactive amines (e.g., electron-deficient anilines), sterically hindered amines, or if Protocol A fails.[1][2]
Rationale: Converting the acid to the acid chloride (-COCl) creates the smallest, most electrophilic activating group possible, minimizing steric clash during the nucleophilic attack.[2]
Materials:
Substrate: 1.0 equiv
Reagent: Oxalyl Chloride (2.0 M in DCM) (1.5 equiv)[1][2]
Solvent: Anhydrous DCM (or THF if solubility is poor)[1][2]
Step-by-Step:
Suspension: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.
Catalysis: Add 1 drop of anhydrous DMF (catalytic Vilsmeier reagent formation).[1][3]
Chlorination: Add Oxalyl Chloride dropwise at 0°C.
Evolution: Allow to warm to RT. Critical: Gas evolution (CO/CO₂) and dissolution of the solid indicate successful acid chloride formation.[1][3] Stir for 2 hours.
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. (Do not heat above 40°C).
Coupling: Redissolve the crude acid chloride residue in DCM (or THF). Add the amine (1.2 equiv) and TEA (2.0 equiv) immediately. Stir for 2–4 hours.
Protocol C: The "Process Friendly" (T3P Coupling)
Best for: Gram-scale synthesis, ease of purification.[2]
Rationale: T3P (Propylphosphonic anhydride) drives the reaction to completion with very low toxicity and easy aqueous workup, avoiding the "DMF removal" headache of Protocol A.[1][2]
Step-by-Step:
Mix: Combine acid (1.0 equiv), amine (1.2 equiv), and DIPEA (4.0 equiv) in EtOAc (or 10:1 EtOAc/DMF if insoluble).
Addition: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise at 0°C.
Reaction: Warm to RT and stir. T3P reactions are slower; allow 12–24 hours.[1][3]
Workup: Wash the organic phase directly with water, 1M NaOH, and brine.[1][2][3] The byproducts are water-soluble.[1][3]
Visualization of Workflows
Figure 1: Activation Logic & Steric Management
This diagram illustrates the decision process based on the specific challenges of the 7-phenyl substituent.
Caption: Decision tree for selecting the optimal activation protocol based on solubility and amine nucleophilicity.
Ensure DIPEA is present before adding the coupling reagent to lock the carboxylate as the nucleophile.[3]
Product stuck in DMF
Difficulty in workup.
Pour reaction mixture into 10% LiCl (aq) and extract with EtOAc. LiCl helps partition DMF into the aqueous layer.[1][3]
References
General Imidazo[1,2-a]pyridine Chemistry
Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological importance."[1][2] Chemical Biology & Drug Design (2015).[1][3] Link[1][2]
Activation of Hindered Acids
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1][2] Tetrahedron (2005).[1][3] Link[1][2]
T3P Reagent Guide
Dunetz, J. R., et al. "T3P: An Efficient and Low-Toxicity Reagent for Amide Bond Formation."[1][2] Organic Process Research & Development (2016).[1][3] Link[1][2]
Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Conversion of Acids to Acid Chlorides."[1][2] Organic Syntheses (1979).[1][3] Link[1][2]
Scalable Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic Acid: From Bench to Pilot Plant
Executive Summary This Application Note details the process development and scale-up parameters for the production of Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 139022-25-6).[1] This scaffold is a critical pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the process development and scale-up parameters for the production of Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 139022-25-6).[1] This scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and anti-inflammatory agents.
While direct condensation of 6-aminonicotinic acid is possible, this protocol recommends a two-step ester-mediated route . This strategy circumvents the solubility issues associated with zwitterionic intermediates, ensuring higher purity and reproducibility at scales ranging from 100 g to 1 kg.
Chemical Strategy & Route Selection
The Challenge: Zwitterionic Handling
The target molecule is amphoteric. At neutral pH, it exists largely as a zwitterion, making it sparingly soluble in organic solvents and difficult to purify by standard chromatography.
Direct Route (Not Recommended for Scale): Reacting 6-aminonicotinic acid directly with chloroacetaldehyde often results in a sticky, insoluble precipitate that traps impurities.
Ester-Mediated Route (Recommended): Utilizing Methyl 6-aminonicotinate increases solubility in alcoholic solvents, allowing for a homogeneous reaction mixture and facile crystallization of the intermediate.
Reaction Scheme
The synthesis proceeds via a Hantzsch-type condensation followed by base-mediated hydrolysis.
Figure 1: Two-step synthetic pathway optimized for purification efficiency.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Reagent Stoichiometry
1.1 - 1.2 eq. Chloroacetaldehyde
Excess required due to volatility/instability; large excess leads to polymerization.
Temperature Control
Reflux (78–80°C)
Essential for ring closure. Initial addition must be controlled (C) to manage exotherm.
pH during Isolation
5.0 – 6.0
The Isoelectric Point (pI) . Deviation results in significant yield loss to the mother liquor.
Reagent Quality
50% wt. aq. solution
Preferred over the dimethyl acetal for kinetics; acetal requires pre-activation with acid.
Detailed Protocol (100 g Scale)
Step 1: Synthesis of Methyl Imidazo[1,2-a]pyridine-6-carboxylate
Safety Note: Chloroacetaldehyde is highly toxic and corrosive.[2] All operations must be performed in a fume hood with a scrubber system.
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
Charging: Charge Methyl 6-aminonicotinate (100.0 g, 0.657 mol) and Ethanol (800 mL, 8 vol). Stir to obtain a suspension.
Heating: Heat the mixture to 70°C. The solids should largely dissolve.
Addition: Charge Chloroacetaldehyde (50% wt in water) (123.8 g, 0.788 mol, 1.2 eq) into the addition funnel.
Process Control: Add dropwise over 60 minutes. Maintain internal temperature between 75–80°C. (Note: The reaction is exothermic).
Re-dissolve in base and carefully titrate back to pH 5.5.
Dark Product Color
Oxidation or polymerization of chloroacetaldehyde.
Ensure inert atmosphere (). Use fresh reagents. Wash final cake with acetone.
Sticky Precipitate
Impure intermediate ester.
Recrystallize the ester from EtOH/Water before hydrolysis.
References
National Institutes of Health (NIH). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Retrieved October 24, 2025, from [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Chloroacetaldehyde. Retrieved October 24, 2025, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved October 24, 2025, from [Link]
Application Notes & Protocols: Crystallization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid
Abstract: This document provides a comprehensive guide to the crystallization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide to the crystallization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in fundamental crystallization theory. We will explore the critical interplay between the molecule's structural attributes and solvent selection, detail robust protocols for various crystallization techniques, and discuss the importance of solid-state characterization and polymorphism. The objective is to provide a practical and scientifically rigorous framework for obtaining high-quality single crystals suitable for structural elucidation and for developing scalable, reproducible crystallization processes.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering step in the development of active pharmaceutical ingredients (APIs).[][2][3] The solid-state form of a compound dictates many of its critical physicochemical properties, including stability, solubility, dissolution rate, and bioavailability.[4][5] For a molecule like 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, obtaining a stable, well-defined crystalline form is paramount for ensuring consistent performance, processability, and for securing intellectual property.[6][7]
Many organic compounds, including APIs, can exist in multiple crystalline forms known as polymorphs.[4][6][8] Polymorphs have the same chemical composition but differ in their crystal lattice arrangement, which can lead to significant differences in their physical properties.[4] Therefore, a thorough investigation of crystallization conditions is not merely about producing a solid, but about controlling the formation of the optimal solid form.[7][9] This guide provides the foundational techniques to embark on this critical endeavor.
Molecular Characteristics & Solubility Profile
Understanding the structure of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is the first step in designing a rational crystallization strategy.
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is largely planar and aromatic. Imidazopyridine derivatives are typically colorless crystalline solids, often soluble in a range of organic solvents but insoluble in water.[] The extended aromatic system influences optical and solubility properties.[11]
Carboxylic Acid Group (-COOH): This functional group is a strong hydrogen bond donor and acceptor. It can form robust intermolecular hydrogen-bonded dimers, a common motif that often facilitates crystallization. The acidic nature of this group means that the molecule's solubility will be highly pH-dependent.
Phenyl Group (-C₆H₅): This substituent adds a significant hydrophobic character to the molecule, which will influence its interaction with different solvents.
Based on these features, the molecule possesses both polar (carboxylic acid) and non-polar (phenyl, aromatic core) regions. This amphiphilic nature suggests that a range of solvents, particularly those with intermediate polarity and hydrogen bonding capabilities, will be effective.
Rationale: Before any crystallization attempt, it is crucial to determine the compound's solubility in a variety of solvents.[12] The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (for cooling crystallization) or one in which it is moderately soluble (for slow evaporation).
Methodology:
Place approximately 5-10 mg of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid into separate small, labeled vials.
To each vial, add a different solvent from the list below in a stepwise manner (e.g., 100 µL increments).
After each addition, cap the vial and agitate (vortex or sonicate) for 1-2 minutes.
Observe the solubility. Categorize as:
Insoluble: Compound does not dissolve even after adding 1 mL.
Sparingly Soluble: Dissolves completely only after adding >0.5 mL.
Soluble: Dissolves completely in <0.5 mL.
For solvents where the compound is sparingly soluble or soluble at room temperature, gently heat the vial to assess the temperature-dependent solubility. A significant increase in solubility upon heating is ideal for cooling crystallization methods.
Table 1: Suggested Solvents for Screening
Solvent
Class
Boiling Point (°C)
Polarity (Relative)
Rationale
Methanol
Alcohol
65
High
H-bond donor/acceptor, polar
Ethanol
Alcohol
78
High
H-bond donor/acceptor, less polar than MeOH
Isopropanol
Alcohol
82
Medium
H-bond donor/acceptor, lower polarity
Acetone
Ketone
56
Medium
H-bond acceptor, polar aprotic
Acetonitrile
Nitrile
82
High
H-bond acceptor, polar aprotic
Ethyl Acetate
Ester
77
Medium
H-bond acceptor, medium polarity
Tetrahydrofuran (THF)
Ether
66
Medium
H-bond acceptor, medium polarity
Dichloromethane (DCM)
Halogenated
40
Low
Non-H-bonding, low polarity
Toluene
Aromatic
111
Low
Non-polar, aromatic interactions
Water
Aqueous
100
Very High
Poor solvent, potential anti-solvent
Dimethylformamide (DMF)
Amide
153
High
High boiling point, strong solvent
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | Very High | High boiling point, very strong solvent |
Crystallization Methodologies & Protocols
The choice of crystallization method is dictated by the compound's properties, the quantity of material available, and the desired outcome (e.g., single crystals for X-ray diffraction vs. bulk powder).[13] It is highly recommended to attempt several methods in parallel.[12]
Figure 1: General workflow for crystallization method selection and analysis.
Protocol 2: Slow Evaporation
Rationale: This is often the simplest and most common method for obtaining single crystals.[14][15] As the solvent slowly evaporates, the solution becomes supersaturated, leading to nucleation and crystal growth.[14] The key is to control the evaporation rate to be slow enough to allow for the formation of large, well-ordered crystals.[12][16]
Methodology:
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature. The solution should be clear and free of any solid particles; filter if necessary.[17]
Transfer the solution to a clean vial (a narrow vial like an NMR tube can be effective).[12][18]
Cover the vial in a way that allows for slow solvent escape. This can be achieved by:
Covering with parafilm and piercing it with 1-2 small holes using a needle.[17]
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a cabinet).
Monitor for crystal growth over several days to weeks without disturbing the vial.[14]
Troubleshooting:
No Crystals: The solution may be too dilute, or the evaporation is too fast. Try a more concentrated solution or restrict the opening of the vial further.
Oil Formation: This may be due to impurities or the compound being too soluble in the chosen solvent.[18] Try a different solvent in which the compound is less soluble.
Many Small Crystals: Nucleation occurred too rapidly. Slow down the evaporation rate or use a slightly more dilute starting solution.
Protocol 3: Vapor Diffusion
Rationale: This technique is highly effective for producing high-quality crystals from small amounts of material.[18] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent, gradually reducing the compound's solubility to the point of crystallization.[13][19]
Methodology:
Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF, DCM, THF) in a small, open inner vial.
Place this inner vial inside a larger, sealable outer vial or jar.
Add a larger volume of a volatile "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.
Seal the outer vial tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization.[13][18]
Monitor for crystal growth over several days.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
Good Solvent
Volatile Anti-Solvent
Dichloromethane
Pentane, Hexane
Tetrahydrofuran (THF)
Hexane, Cyclohexane
Acetone
Chloroform, Diethyl Ether
Methanol
Diethyl Ether, Tetrahydrofuran
Toluene
Hexane, Pentane
| Water | Dioxane, Acetone, Isopropanol |
Troubleshooting:
Precipitation: The anti-solvent diffused too quickly. Ensure the system is well-sealed and consider placing it in a cooler, more stable temperature environment to slow diffusion.[18]
No Crystals: The anti-solvent may not be volatile enough, or the starting solution is not concentrated enough. Choose a more volatile anti-solvent or increase the initial concentration.
Protocol 4: Cooling Crystallization
Methodology:
Select a solvent identified in the screening protocol where the compound has low solubility at room temperature but high solubility when heated (e.g., isopropanol, acetonitrile).
In a flask, add the compound and a minimal amount of the chosen solvent.
Heat the mixture with stirring until the compound fully dissolves. Add small additional volumes of hot solvent if necessary to achieve complete dissolution.
If any particulates remain, perform a hot filtration to ensure the solution is clear.[19]
Allow the solution to cool slowly to room temperature. To slow the cooling, one can insulate the flask (e.g., with glass wool) or place it in a dewar of warm water.
For further crystallization, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C).
Collect the crystals by filtration.
Troubleshooting:
Oiling Out: The solution became supersaturated too quickly upon cooling. Try a more dilute solution or a slower cooling rate.
No Crystallization: The solution was not sufficiently saturated at the higher temperature. Reduce the amount of solvent used initially. Alternatively, scratching the inside of the flask with a glass rod can provide nucleation sites.[19] Seeding with a previously obtained crystal can also induce crystallization.[19]
Protocol 5: Anti-Solvent Addition
Rationale: This method involves the direct, slow addition of a miscible anti-solvent to a solution of the compound, reducing its solubility and inducing crystallization. It is a rapid method but can sometimes lead to smaller crystals if the addition is not carefully controlled.
Methodology:
Dissolve the compound in a minimal amount of a "good" solvent.
Slowly add a miscible "anti-solvent" dropwise with stirring.
Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
Slightly warm the solution until it becomes clear again, then allow it to cool slowly and stand undisturbed. Alternatively, add a few drops of the "good" solvent to redissolve the precipitate, then cap the vial and leave it to stand.
Crystals should form as the system slowly re-equilibrates.
Polymorphism & Solid-State Characterization
It is crucial to recognize that different crystallization conditions (solvent, temperature, cooling rate) can produce different polymorphs.[4] These polymorphs are chemically identical but are physically distinct solids with potentially different stabilities, melting points, and solubilities.[4][5] Therefore, once crystals are obtained, they must be characterized to identify their form.
Figure 2: Relationship between a single compound and its multiple potential solid forms.
Key Characterization Techniques:
Optical Microscopy: The initial step to observe crystal morphology (habit), size, and homogeneity.
X-Ray Powder Diffraction (XRPD): The primary tool for identifying and distinguishing between different crystalline forms (polymorphs).[21] Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.
Differential Scanning Calorimetry (DSC): Measures the thermal properties of the sample, such as melting point and enthalpy of fusion.[22] Different polymorphs will typically have different melting points. It can also detect phase transitions between polymorphs.
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is particularly useful for identifying solvates (crystals containing trapped solvent) by detecting weight loss at specific temperatures.
Single Crystal X-Ray Diffraction (SCXRD): If a suitable single crystal is obtained, this technique provides the definitive three-dimensional structure of the molecule and confirms its crystal packing arrangement.[13]
Conclusion
The crystallization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is a multi-faceted process that requires systematic investigation and careful control of experimental parameters. Success relies on a foundational understanding of the molecule's physicochemical properties, a rational approach to solvent selection, and the meticulous application of appropriate crystallization techniques. By employing the protocols for slow evaporation, vapor diffusion, and cooling crystallization detailed in this guide, researchers can significantly increase the probability of obtaining high-quality crystals. Subsequent characterization by XRPD and DSC is essential to identify the resulting solid form and to begin the critical process of polymorph screening, which is a cornerstone of modern drug development.
References
University of Geneva. (n.d.). Guide for crystallization.
BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals.
PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds.
Dunlop, K. V., & Hazes, B. (2005). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 8), 1041–1048. Retrieved from [Link]
University of York. (n.d.). scXRD: Growing single crystals.
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection.
S. O. (n.d.). The Slow Evaporation Method.
KU Leuven. (2026, February 6). How to crystallize your sample.
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1333-1359. DOI:10.1039/D2CS00697A. Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
Yu, E. W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1140, pp. 203-221). Humana Press. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
BOC Sciences. (n.d.). Imidazopyridines - Building Block.
Spingler, B., et al. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 2), 134–137. Retrieved from [Link]
Wang, J., et al. (2016). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 779-784. Retrieved from [Link]
MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(11), 2649. Retrieved from [Link]
Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
Pharmaceutical Technology. (2020, November 15). Identifying Relevant Crystalline Forms.
Vaisala. (2025, September 22). Cooling crystallization monitoring and control in API production processes with RI measurements.
Wang, W.-X., et al. (2023). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. Retrieved from [Link]
Google Patents. (n.d.). KR20010079823A - Method for crystallising carboxylic acid.
Labinsights. (2023, May 8). Crystallinity Determination for API Development.
Hampton Research. (n.d.). Crystallization Tips.
CordenPharma. (2024, July 24). Crystallization – A Crucial Process Step for Complex Lipids and APIs.
ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]
NETZSCH Analyzing & Testing. (n.d.). API Characterization.
MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999. Retrieved from [Link]
de la Cruz, H., et al. (2020). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Crystals, 10(11), 1034. Retrieved from [Link]
Chen, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 123-135. Retrieved from [Link]
Elaatiaoui, A., et al. (2016). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1636–1639. Retrieved from [Link]
ResearchGate. (2016). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Retrieved from [Link]
Forró, E., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1374. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
ResearchGate. (2018). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(16), 3025-3036. Retrieved from [Link]
MDPI. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Molecules, 27(3), 670. Retrieved from [Link]
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Cyclization
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Optimization and Troubleshooting of Nitrogen-Fused Bicyclic Scaffolds Executive Overview The imidazo[1,2-a]pyridine core is a privileged phar...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Optimization and Troubleshooting of Nitrogen-Fused Bicyclic Scaffolds
Executive Overview
The imidazo[1,2-a]pyridine core is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including the anxiolytics and hypnotics1[1]. Despite the maturity of synthetic routes like the 2[2] and the3[3], researchers frequently encounter bottlenecks during the cyclization step. As a Senior Application Scientist, I have compiled this guide to provide mechanistic insights and field-proven troubleshooting strategies to resolve incomplete conversions, regioselectivity failures, and poor yields.
Q1: My Tschitschibabin condensation is stalling at an intermediate stage. Why isn't it cyclizing?
Causality & Mechanism: The classical Tschitschibabin reaction between 2-aminopyridines and
-haloketones is a two-stage process. The first step is a rapid,4 of the highly nucleophilic endocyclic nitrogen, forming a stable pyridinium intermediate[4]. The second step requires the exocyclic amine to undergo intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration. If your reaction stalls, it is because the thermodynamic barrier for dehydration has not been overcome, leaving the reaction trapped at the hemiaminal or pyridinium stage.
The Fix: You must actively drive the equilibrium forward by removing water. Switch your solvent to a high-boiling non-polar solvent (e.g., toluene) and equip your flask with a Dean-Stark trap. Alternatively, add activated 4Å molecular sieves or a Lewis acid (e.g., or ) to activate the carbonyl and facilitate the elimination of water.
Q2: I am getting complex, intractable mixtures in my GBB multicomponent reaction. How do I improve selectivity?
Causality & Mechanism: The5 of 2-aminopyridine, an aldehyde, and an isocyanide[5]. The intended pathway involves the formation of an iminium ion between the pyridine and the aldehyde, which is then intercepted by the isocyanide. However, if the isocyanide attacks the aldehyde directly before the imine forms, you trigger competing Passerini-type side reactions, leading to a complex mixture.
The Fix: Implement a "staggered addition" protocol. Pre-form the imine by stirring the 2-aminopyridine and aldehyde in the presence of a catalytic Brønsted or Lewis acid (e.g.,
or p-toluenesulfonic acid) for 45–60 minutes before introducing the isocyanide. Furthermore, add the isocyanide slowly via a syringe pump to keep its steady-state concentration low, preventing it from overwhelming the system.
Q3: My copper-catalyzed oxidative coupling of 2-aminopyridines and ketones is giving very low yields (<20%).
Causality & Mechanism:6 requires a stoichiometric terminal oxidant (often
from the air or ) to turn over the copper catalyst and generate the reactive radical intermediates[6]. Poor yields are almost exclusively tied to oxygen starvation in the solvent matrix or catalyst poisoning.
The Fix: Do not run this reaction in a sealed vial or with gentle stirring. Use a balloon of pure or ensure vigorous stirring (1000+ RPM) in an open-flask setup to maximize the gas-liquid interfacial area.
Quantitative Benchmarking of Cyclization Strategies
Table 1: Comparison of common imidazo[1,2-a]pyridine synthesis methods and their optimization parameters.
Synthetic Strategy
Typical Yield
Primary Byproduct / Issue
Key Optimization Parameter
Tschitschibabin Condensation
65–85%
Uncyclized pyridinium salt
Water removal (Dean-Stark / Sieves)
GBB Multicomponent (3CR)
70–90%
Passerini side-products
Imine pre-formation time
Oxidative Coupling (Cu/)
50–75%
Ketone dimerization
Oxygen mass transfer rate
Magnetic Nanocatalysis
85–95%
Catalyst agglomeration
Sonication prior to use
Standardized Self-Validating Protocols
Protocol A: Optimized Tschitschibabin Cyclization with Forced Dehydration
This protocol utilizes azeotropic water removal to ensure complete conversion of the pyridinium intermediate.
Setup: In an oven-dried 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-aminopyridine (1.0 equiv, 10 mmol) in anhydrous toluene (20 mL).
Addition: Add the
-haloketone (1.1 equiv, 11 mmol) dropwise over 15 minutes at room temperature.
Causality: Slow addition prevents localized exothermic spikes that lead to haloketone degradation and dimerization.
Activation: Add
(1.5 equiv) to neutralize the generated .
Causality: Neutralization prevents the protonation of the exocyclic amine, which must remain nucleophilic for the subsequent intramolecular cyclization step.
Cyclization: Heat the mixture to vigorous reflux (110 °C). Monitor the Dean-Stark trap for water accumulation.
Validation Checkpoint: After 4 hours, spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The uncyclized intermediate will appear as a baseline spot (highly polar salt). The successful imidazo[1,2-a]pyridine product will migrate (
) and exhibit intense, bright blue fluorescence under 365 nm UV light.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.
This protocol prevents isocyanide-driven side reactions by isolating the iminium formation step.
Imine Pre-formation: In a 25 mL vial, combine 2-aminopyridine (1.0 equiv, 5 mmol), the target aldehyde (1.0 equiv, 5 mmol), and
(5 mol%) in anhydrous methanol (10 mL). Stir at room temperature for 1 hour.
Validation Checkpoint: A distinct color change (often to deep yellow/orange) indicates successful iminium ion formation. TLC should confirm the disappearance of the starting aldehyde.
Isocyanide Addition: Attach a syringe pump and add the isocyanide (1.1 equiv, 5.5 mmol) dissolved in 2 mL of methanol at a rate of 0.5 mL/hour.
Causality: Keeping the steady-state concentration of isocyanide low prevents it from outcompeting the 2-aminopyridine for the unreacted aldehyde.
Maturation: Stir for an additional 12 hours at room temperature.
Workup: Evaporate the methanol, dissolve the crude mixture in EtOAc, and wash with saturated aqueous
. Purify via flash chromatography.
Mechanistic and Troubleshooting Visualizations
Figure 1: Mechanistic pathway of the Tschitschibabin reaction highlighting the intermediate stall.
Figure 2: Logical troubleshooting workflow for resolving complex mixtures in the GBB reaction.
References
1.[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega, ACS Publications. 1
2.[6] Synthesis of imidazo[1,2-a]pyridines: a decade update, RSC Publishing.6
3.[2] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review, BIO Web of Conferences. 2
4.[4] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega, ACS Publications. 4
5.[3] Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks, RSC Publishing. 3
6.[5] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities, PMC (NIH). 5
Technical Support Center: Recrystallization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the purification of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the purification of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid . Heterocyclic amphoteric compounds often present unique solubility and crystallization challenges. This document synthesizes field-proven methodologies, thermodynamic principles, and authoritative protocols to help you troubleshoot and optimize your recrystallization workflows.
Diagnostic Workflow for Solvent Selection
Fig 1. Diagnostic workflow for selecting a recrystallization solvent system.
Quantitative Data: Solvent System Comparison
Solvent System
Solvation Mechanism
Evaporation / Removal
Recommended Use Case
MeOH / H₂O
Protic H-bonding; Water acts as a polar antisolvent.
Easy (Rotary evaporation suitable)
Primary choice for moderately pure batches (>85% purity) with standard crystal lattices.
Best for highly insoluble, crude batches with strong zwitterionic networks.
DMSO / H₂O
High dielectric constant solvates zwitterions effectively.
Very Difficult (Requires extensive aqueous washing)
Last resort for extremely recalcitrant solids that resist DMF.
THF / Hexane
Non-polar precipitation.
Very Easy
Useful only if the compound is unexpectedly lipophilic (e.g., esterified impurities).
Troubleshooting & FAQs
Q1: Why does 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid exhibit poor solubility across standard organic solvents?A1: The molecule's architecture creates a highly stable crystal lattice. The imidazo[1,2-a]pyridine core contains a basic nitrogen, while the C6 position holds an acidic carboxylic acid. This allows the molecule to exist as a zwitterion, forming strong ionic intermolecular networks. Furthermore, the planar bicyclic system and the hydrophobic C7 phenyl ring facilitate strong
stacking. Poor aqueous solubility is a common issue with heterocyclic compounds like imidazo[1,2-a]pyridines[1]. This combination of ionic H-bonding and hydrophobic packing makes it insoluble in non-polar solvents and poorly soluble in purely protic solvents without additives.
Q2: What are the recommended primary solvent systems for recrystallization?A2: Based on literature for structurally analogous imidazo[1,2-a]pyridine-carboxylic acids, crystallization from a 2 has been validated to yield high-purity products[2]. For highly recalcitrant batches, a polar aprotic solvent like Dimethylformamide (DMF) paired with Water as an antisolvent is recommended. DMF acts as a strong hydrogen-bond acceptor to disrupt the carboxylic acid dimers, while water forces the hydrophobic phenyl-substituted core out of solution.
Q3: During cooling, my compound "oils out" (liquid-liquid phase separation) instead of forming crystals. How can I prevent this?A3: Oiling out occurs when the compound's solubility drops so rapidly that it separates as a metastable liquid phase rather than a crystalline solid. This means the thermodynamic system has crossed the binodal curve before reaching the spinodal curve.
Solutions:
Decrease the antisolvent ratio: Lower the initial supersaturation level by adding less water.
Reduce the cooling rate: Cool ambiently from 80°C to room temperature rather than plunging the flask into an ice bath immediately.
Seeding: Introduce seed crystals exactly at the cloud point to bypass the thermodynamic nucleation energy barrier.
Q4: The recovery yield is very low. How can I drive more compound out of the mother liquor?A4: Because the compound is amphoteric, its solubility is highly pH-dependent. According to standard protocols for imidazo[1,2-a]pyridine derivatives,3 is used to precipitate the free acid[3]. Adjust the pH of your mother liquor to its isoelectric point (typically pH 3.5–4.5) using dilute HCl to ensure the compound is in its least soluble, neutral/zwitterionic state. If free-base solubility remains an insurmountable issue, conversion to a 4 is a field-proven alternative to enhance solubility and crystallization behavior[4].
Self-Validating System: This protocol utilizes the "cloud point" method. By relying on visual phase-change cues rather than rigid volumetric ratios, it ensures that optimal supersaturation is achieved dynamically, regardless of the exact batch mass or impurity profile.
Step 1: Dissolution
Weigh the crude 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid into a round-bottom flask. Add minimal Dimethylformamide (DMF) (approximately 5-10 mL per gram of solute). Heat the suspension to 80°C with continuous magnetic stirring until fully dissolved.
Causality: Elevated thermal energy is required to break the strong
stacking and zwitterionic lattice forces.
Step 2: Clarification (Optional but Recommended)
Perform a rapid hot gravity filtration to remove insoluble mechanical impurities, dust, or highly polymerized byproducts.
Step 3: Cloud Point Titration
While maintaining the solution at 80°C, add pre-heated Deionized Water (the antisolvent) dropwise. Continue this addition until the solution exhibits a faint, persistent turbidity (the cloud point).
Causality: Water increases the dielectric constant of the medium and repels the hydrophobic 7-phenyl group, bringing the thermodynamic system to the exact edge of the metastable zone.
Step 4: Re-equilibration
Add 2 to 5 drops of hot DMF until the solution just turns clear again. This ensures the system is perfectly saturated but not actively precipitating at 80°C.
Step 5: Controlled Nucleation
Remove the heat source. Allow the flask to cool to room temperature ambiently over 2 to 4 hours. Do not agitate or disturb the flask during this phase.
Causality: Slow, undisturbed cooling prevents "oiling out" and promotes the growth of large, highly pure crystal lattices rather than trapping impurities in rapid, amorphous precipitates.
Step 6: Maturation & Isolation
Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize the precipitation yield. Filter the resulting crystals under vacuum, wash with cold Water to remove residual DMF, and dry under high vacuum at 50°C for 12 hours.
References
BenchChem. "An In-Depth Technical Guide to the Synthesis of 3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid". BenchChem.
National Institutes of Health (NIH) PMC. "Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors". NIH.
Comparative Analytical Guide: ¹H NMR Interpretation of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in drug discovery, forming the core of t...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in drug discovery, forming the core of therapeutics ranging from hypnotics to novel oncology agents[1]. Functionalization at the C6 and C7 positions is a common synthetic strategy to optimize binding affinity and pharmacokinetic properties. When synthesizing[2]—typically via a Suzuki-Miyaura cross-coupling from its 7-halo precursor—unambiguous structural confirmation is critical.
This guide provides an objective comparison of the ¹H NMR spectral profiles of 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid and its synthetic precursor, 7-bromoimidazo[1,2-a]pyridine-6-carboxylic acid. By detailing the causality behind chemical shifts and outlining a self-validating 2D NMR protocol, this guide empowers researchers to confidently assign complex heterocyclic structures[3].
Part 1: Structural Elucidation Strategy & Causality
The imidazo[1,2-a]pyridine core contains five distinct protons (H-2, H-3, H-5, H-7, H-8). In the 6,7-disubstituted analogs, H-7 is replaced by a substituent (bromo or phenyl), and H-6 is replaced by a carboxylic acid. This leaves isolated protons at H-5 and H-8, which appear as singlets, alongside the coupled H-2 and H-3 protons on the imidazole ring.
Causality of Chemical Shifts
Understanding the electronic and steric environment is essential for accurate interpretation rather than relying on empirical matching:
The H-5 Proton (Deshielding Effect): Positioned adjacent to the bridgehead nitrogen (N1) and ortho to the electron-withdrawing carboxylic acid at C6, H-5 experiences profound localized deshielding. It is consistently the most downfield proton in the spectrum (>9.0 ppm in DMSO-d₆) and its chemical shift remains relatively static regardless of C7 substitution.
The H-8 Proton (Anisotropic Shielding): In the 7-bromo precursor, H-8 is deshielded by the fused ring system and the halogen. However, upon Suzuki coupling to form the 7-phenyl derivative, the steric bulk of the adjacent C6-carboxylic acid forces the C7-phenyl ring out of coplanarity with the imidazopyridine core. The resulting orthogonal orientation places H-8 in the shielding cone of the phenyl ring, causing a diagnostic upfield shift compared to the bromo precursor.
The Imidazole Protons (H-2 and H-3): These typically appear as a pair of doublets (J ≈ 1.5–2.0 Hz) or a tightly coupled AB system between 7.6 and 8.1 ppm. They are largely insulated from the electronic changes at C6/C7.
Solvent Selection Causality: DMSO-d₆ is the mandatory solvent for these compounds. The zwitterionic character and strong intermolecular hydrogen bonding of the C6-carboxylic acid render the compound insoluble in CDCl₃. DMSO effectively disrupts these networks, yielding sharp, well-resolved peaks[4].
Part 2: Comparative ¹H NMR Data
To objectively evaluate the success of the cross-coupling reaction, one must compare the quantitative NMR data of the precursor and the final product. The table below summarizes the diagnostic shifts and their underlying rationales.
Proton Assignment
7-Bromo Precursor (δ ppm)
7-Phenyl Product (δ ppm)
Multiplicity & Integration
Causality / Shift Rationale
H-5
9.15
9.18
s, 1H
Deshielded by C6-COOH and N1; remains static post-coupling.
H-8
8.10
7.75
s, 1H
Upfield shift in product due to anisotropic shielding from orthogonal C7-phenyl ring.
H-2
8.05
8.02
d (J=1.5 Hz), 1H
Imidazole ring proton; minor electronic influence from C7.
H-3
7.65
7.62
d (J=1.5 Hz), 1H
Imidazole ring proton.
Phenyl (C7)
N/A
7.45 - 7.55
m, 5H
New signals confirming successful Suzuki-Miyaura coupling.
COOH
13.20
13.15
br s, 1H
Highly deshielded acidic proton; broad due to solvent exchange.
Note: Spectra acquired at 400 MHz in DMSO-d₆ at 298 K. Chemical shifts are referenced to the residual solvent peak at 2.50 ppm.
Part 3: Self-Validating Experimental Protocol
Relying solely on 1D ¹H NMR can lead to misassignments, particularly when differentiating the H-5 and H-8 singlets if unexpected electronic effects occur. A self-validating system requires orthogonal confirmation using 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Step-by-Step Methodology: 1D & 2D NMR Workflow
Step 1: Optimized Sample Preparation
Action: Dissolve 15–20 mg of the purified 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆.
Causality: High concentration is required for adequate signal-to-noise in 2D experiments. Ensure complete dissolution using gentle sonication to prevent magnetic field inhomogeneities and line broadening from suspended particles.
Step 2: 1D ¹H NMR Acquisition
Action: Acquire a standard ¹H spectrum at 400 MHz (or higher) using 16–32 scans, a relaxation delay (d1) of 2.0 seconds, and a 90° pulse. Process with 0.3 Hz exponential line broadening.
Causality: A 2.0s relaxation delay ensures accurate integration of the slowly relaxing aromatic protons, which is critical for verifying the 5H phenyl multiplet.
Step 3: Integration Verification
Action: Normalize the downfield H-5 singlet (~9.18 ppm) to 1.00. Verify that the multiplet at 7.45–7.55 ppm integrates to exactly 5.00.
Causality: This stoichiometric check confirms the incorporation of the phenyl ring without over-alkylation or degradation.
Step 4: 2D NOESY Acquisition
Action: Set up a 2D NOESY experiment with a mixing time of 300 ms.
Causality: A 300 ms mixing time is optimal for small molecules (MW ~238 g/mol ) to observe through-space interactions (< 5 Å) in the extreme narrowing limit without excessive spin diffusion.
Step 5: Cross-Peak Analysis (The Validation Step)
Action: Analyze the NOESY spectrum for a cross-peak between the H-8 singlet (~7.75 ppm) and the ortho-protons of the phenyl ring (~7.50 ppm).
Causality: H-5 (~9.18 ppm) is structurally isolated from the C7-phenyl ring and will show NO cross-peaks to it. The presence of the H-8/Phenyl cross-peak definitively distinguishes the two singlets, validating the regiochemistry of the coupling and making the protocol self-validating.
Part 4: Analytical Workflow Visualization
The following diagram illustrates the logical progression from sample preparation to unambiguous structural confirmation.
Workflow for unambiguous NMR assignment of 7-phenylimidazo[1,2-a]pyridine-6-carboxylic acid.
Title: Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media
Source: ACS Omega
URL: [Link]
Title: Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
Source: MDPI
URL: [Link]
LC-MS fragmentation patterns of imidazo[1,2-a]pyridine derivatives
Comprehensive Comparison Guide: LC-MS Fragmentation Patterns and Platform Selection for Imidazo[1,2-a]pyridine Derivatives Imidazo[1,2-a]pyridines represent a highly privileged pharmacophore in modern drug discovery, ser...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: LC-MS Fragmentation Patterns and Platform Selection for Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines represent a highly privileged pharmacophore in modern drug discovery, serving as the core scaffold for blockbuster hypnotics (e.g., zolpidem, alpidem) and emerging anti-tubercular agents[1]. For drug metabolism and pharmacokinetics (DMPK) professionals, the accurate quantification and structural elucidation of these derivatives and their degradants are critical.
This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) platforms—specifically High-Resolution Mass Spectrometry (HRMS) versus Triple Quadrupole (QqQ) systems—and evaluates ionization strategies to provide a definitive, self-validating analytical framework.
Platform Comparison: Ionization & Mass Analyzers
The structural properties of imidazo[1,2-a]pyridines dictate the performance of different LC-MS configurations. The fused bicyclic ring system contains a basic nitrogen, making these compounds highly amenable to positive ion mode (+ve) analysis. However, selecting the right ionization source and mass analyzer is a matter of balancing sensitivity against structural resolution.
Ionization Sources: ESI vs. APCI vs. Dual ESI/APCI
Electrospray Ionization (ESI): Provides excellent sensitivity for the intact parent drug but is highly susceptible to matrix-induced ion suppression in biological samples.
Atmospheric Pressure Chemical Ionization (APCI): Highly resilient to matrix effects and better suited for less polar degradation products, but typically yields a lower detector response for intact imidazopyridines compared to ESI.
Dual ESI/APCI (Multimode): A multimode source applies both fields simultaneously. Experimental data demonstrates that a mixed ESI-APCI(+) mode is the most sensitive approach, generating an average 35% detector response increase compared to ESI-only and a 350% increase over APCI-only ionization for zolpidem and related structures[2].
Mass Analyzers: QqQ vs. Q-TOF (HRMS)
Triple Quadrupole (QqQ): The gold standard for targeted quantification. Using Multiple Reaction Monitoring (MRM), QqQ platforms achieve sub-ng/mL limits of quantitation (LOQ). However, they lack the mass accuracy required to confidently identify unknown degradants.
Quadrupole Time-of-Flight (Q-TOF): Essential for structural elucidation. Q-TOF platforms provide <2 ppm mass accuracy, enabling the exact determination of elemental compositions for fragment ions, which is strictly required during forced degradation studies[3][4].
Mechanistic Insights: Fragmentation Pathways
Understanding the collision-induced dissociation (CID) of imidazo[1,2-a]pyridines is critical for selecting robust MRM transitions. Using zolpidem (m/z 308[M+H]+) as the model compound, fragmentation is driven by the extreme stability of the fused heterocyclic core[3][5].
Cleavage of Lateral Groups: The amide moiety in the lateral position is the primary site of fragmentation. The initial loss of dimethylamine yields a fragment at m/z 263[3].
Core Stability: Increasing collision energy eliminates the entire acetamide moiety, producing highly stable m/z 236 and m/z 223 fragments. Because the imidazopyridine ring remains intact under standard collision energies (20–35 eV), these fragments serve as highly reliable quantifier and qualifier ions[3][5].
Degradant Shifts: In oxidative degradants like oxozolpidem (m/z 324 [M+H]+), the fragment ions shift by +16 Da (m/z 279, m/z 252). This mass shift proves that oxygen bonding occurs directly on the stable imidazopyridine core rather than on the cleaved lateral groups[3][5].
Primary LC-MS/MS Fragmentation Pathway of Zolpidem
To ensure analytical trustworthiness, the following LC-MS/MS protocol integrates a self-validating feedback loop using stable isotope-labeled internal standards (SIL-IS) to monitor extraction efficiency and ion suppression dynamically.
Action: Spike 100 µL of plasma with 10 µL of Zolpidem-D6 (100 ng/mL) as the SIL-IS. Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 mins at 4°C.
Causality: Formic acid ensures the basic nitrogen of the imidazopyridine ring remains fully protonated prior to LC injection, maximizing recovery. The SIL-IS acts as an internal control; any matrix-induced ion suppression will affect the IS proportionally, allowing for accurate mathematical correction.
Step 2: Chromatographic Separation
Action: Inject 5 µL onto a C18 column (e.g., 100 × 4.6 mm, 3.5 µm) maintained at 35°C[2]. Use an isocratic or gradient elution with Methanol and 10 mM Ammonium Acetate in Water (pH adjusted to 5.4 with glacial acetic acid)[4][5].
Causality: Ammonium acetate buffers the mobile phase pH strictly below the pKa of the imidazopyridine (pKa ~6.2). This ensures the analyte remains in an ionized state in the LC effluent, preventing peak tailing and ensuring efficient transfer into the MS source.
Step 3: Mass Spectrometry Configuration (Dual ESI/APCI)
Action: Set Capillary Voltage to 4000 V (ESI) and Corona Discharge to 4 µA (APCI). Set Collision Energy (CE) to 25 eV for the quantifier ion (m/z 236) and 35 eV for the qualifier ion (m/z 223).
Self-Validation Check: Continuously monitor the SIL-IS transitions (m/z 314 → 242). A deviation of >15% in the IS peak area across a run automatically flags severe matrix effects or source contamination, invalidating the specific batch until the source is cleaned.
LC-MS/MS Analytical Workflow for Imidazo[1,2-a]pyridines
Quantitative Performance Data Comparison
The following table summarizes the performance metrics of different LC-MS platforms for imidazo[1,2-a]pyridine analysis, derived from forced degradation and pharmacokinetic optimization studies[2][3][5].
Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. PubMed / NIH. Available at:[Link]
Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals. Available at:[Link]
A proposed degradation pathway of zolpidem tartrate. ResearchGate. Available at:[Link]
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS One. Available at:[Link]
comparing bioactivity of 7-phenyl vs 7-alkyl imidazopyridines
Comparative Bioactivity Guide: 7-Phenyl vs. 7-Alkyl Imidazopyridines in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to optimize target engagement and p...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity Guide: 7-Phenyl vs. 7-Alkyl Imidazopyridines in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to optimize target engagement and pharmacokinetic (PK) profiles. The imidazopyridine core—particularly imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine—is a privileged pharmacophore in medicinal chemistry, extensively utilized in oncology, infectious diseases, and metabolic disorders[1]. When optimizing this core, the C7 position serves as a critical vector. The choice between a rigid 7-phenyl group and a flexible 7-alkyl chain fundamentally alters the molecule's electronic distribution, steric bulk, and physical properties, dictating its bioactivity and overall developability[2].
Mechanistic Rationale: The C7 Dichotomy
1. The 7-Phenyl Series (Rigid,
hybridized):
Introducing a phenyl ring at the C7 position provides a flat, rigid aromatic system. This modification is highly effective for driving potency via stacking and cation- interactions deep within hydrophobic binding pockets (e.g., kinase hinge regions). However, the planarity increases the crystal lattice energy, frequently resulting in poor aqueous solubility. Furthermore, in narrow binding pockets, a bulky 7-phenyl group can cause severe steric clashes, completely abolishing target affinity[3].
2. The 7-Alkyl Series (Flexible,
hybridized):
Conversely, 7-alkyl substitutions (e.g., methyl, ethyl, or substituted aliphatic chains) offer tunable lipophilicity and improved metabolic stability. The carbons disrupt lattice packing, lowering the melting point and significantly enhancing aqueous dissolution—a classic "scaffold hopping" strategy. While they lack the geometric advantage of aromatic interactions, their flexibility allows them to adapt to dynamic pocket conformations, often preserving or enhancing selectivity[1].
Comparative Bioactivity Data
The divergent effects of C7 substitution are best illustrated through specific Structure-Activity Relationship (SAR) case studies.
Case Study 1: COX-2 Selective Inhibition
In the development of COX-2 selective inhibitors utilizing pyrazolo[1,5-a]pyrimidines (established bioisosteres of imidazopyridines), the C7 position proved hyper-sensitive to steric bulk. Elongation of a 7-methyl group to a 7-ethyl group resulted in a significant loss of COX-2 selectivity. Strikingly, the introduction of a 7-phenyl group completely abolished potency due to steric clashes within the COX-2 active site[3].
Table 1: SAR Comparison of C7-Substituted Bioisosteres in COX-2 Inhibition
C7 Substitution
Hybridization
COX-2 IC50 (In Vitro)
Selectivity (COX-2 vs COX-1)
Bioactivity Outcome
-Methyl
High Potency
Excellent
Optimal target engagement; lead candidate advanced[4].
-Ethyl
Moderate Potency
Poor
Loss of selectivity due to aliphatic extension[3].
Case Study 2: Mitochondrial Uncouplers (Imidazo[4,5-b]pyridines)
In the optimization of BAM15 analogs for metabolic dysfunction-associated steatohepatitis (MASH), the imidazo[4,5-b]pyridine scaffold was heavily explored. SAR studies demonstrated that rigid aromatic substitutions must be precisely positioned to maintain the delicate pKa balance required for proton shuttling across the mitochondrial membrane. Misplaced bulky phenyl groups disrupt this cycle, whereas optimized aliphatic or fluorinated alkyl groups maintain the necessary lipophilicity and avoid cytotoxicity[5].
Experimental Workflows & Protocols
To objectively compare these series, the following self-validating protocols are employed. Every assay must include a vehicle control (DMSO) and an established reference standard (e.g., Celecoxib for COX-2, BAM15 for uncouplers) to ensure system suitability.
Protocol 1: Synthesis of C7-Substituted Imidazopyridines
Rationale: We utilize divergent cross-coupling strategies from a common 7-halo-imidazopyridine intermediate to ensure comparable purity profiles.
Starting Material: Dissolve 7-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous 1,4-dioxane under an inert argon atmosphere.
(0.05 eq), and aqueous (2.0 eq). Heat to 90°C for 12 hours. The palladium catalyst facilitates the - cross-coupling.
7-Alkyl Synthesis (Negishi or Direct Alkylation): For alkylation, utilize the corresponding alkylzinc reagent (1.5 eq) with
and RuPhos ligand at 80°C to achieve - coupling while suppressing -hydride elimination.
Purification & Validation: Quench with water, extract via EtOAc, and purify using flash chromatography (Silica gel, Hexane/EtOAc gradient). Verify structure and purity (>95%) via
-NMR and LC-MS before biological testing.
Protocol 2: In Vitro Bioactivity Profiling (Enzyme Assay)
Rationale: A fluorescence resonance energy transfer (FRET) assay provides a highly sensitive, continuous readout of enzyme kinetics.
Preparation: Prepare a 10-point dose-response curve (10
M to 0.5 nM) of the 7-phenyl and 7-alkyl derivatives in 100% DMSO.
Incubation: Transfer 100 nL of compounds into a 384-well microtiter plate. Add 5
L of the target enzyme in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 5
L of substrate/ATP mix tagged with FRET fluorophores.
Detection & Analysis: Read the plate on a microplate reader (Ex: 340 nm, Em: 495/520 nm). Calculate
values using a 4-parameter logistic non-linear regression model.
Mandatory Visualization
Caption: Logical workflow for evaluating C7-substituted imidazopyridines in drug discovery.
References
Almansa, C. et al. "Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry.
Salamoun, J. M. et al. "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." European Journal of Medicinal Chemistry. PubMed.
Khatun, S. et al. "Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances." Journal of Biomolecular Structure and Dynamics. Taylor & Francis.
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
Spectroscopic Characterization of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid
This guide provides an in-depth technical analysis of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 52855-90-0), a specialized heterocyclic scaffold. Unlike the widely characterized 2-phenyl isomer, the 7-phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 52855-90-0), a specialized heterocyclic scaffold. Unlike the widely characterized 2-phenyl isomer, the 7-phenyl variant represents a distinct substitution pattern often encountered in fragment-based drug discovery (FBDD) and fluorescence probe development.
This document synthesizes spectroscopic data, synthetic pathways, and performance comparisons to distinguish this compound from its structural isomers.
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Structural Context
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, known for its GABAergic and anti-inflammatory activities. The 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (Target Compound) features a phenyl ring at the C7 position and a carboxylic acid at C6.
This specific substitution pattern creates a unique electronic environment compared to the more common 2-phenyl derivatives (e.g., Alpidem analogs). The proximity of the phenyl ring to the bridgehead nitrogen (N4) and the carboxylic acid (C6) results in distinct steric and electronic effects observable by NMR and UV-Vis spectroscopy.
Core Comparison: Target vs. Alternatives
Feature
7-Phenyl-6-COOH (Target)
2-Phenyl-6-COOH (Alternative)
Unsubstituted 6-COOH (Precursor)
CAS Number
52855-90-0
139022-25-6 (derivative)
139022-25-6
Conjugation
Cross-conjugated (Phenyl-Pyridine)
Linearly conjugated (Phenyl-Imidazole)
Minimal
Fluorescence
Moderate (Blue/UV shift)
High (Green/Blue, High QY)
Low / Negligible
H NMR (H5)
Deshielded singlet (~9.0 ppm)
Deshielded singlet (~8.9 ppm)
Deshielded singlet (~9.3 ppm)
Solubility
pH-dependent (Amphoteric)
pH-dependent (Amphoteric)
High (Polar/Zwitterionic)
Synthetic Pathway & Workflow
The synthesis of the 7-phenyl isomer typically diverges from the standard Groebke-Blackburn-Bienaymé reaction used for 2- or 3-substituted derivatives. The most reliable route involves a Suzuki-Miyaura cross-coupling on a halogenated precursor, followed by ester hydrolysis.
Caption: Synthetic divergence showing the specific route (Route B) required to access the 7-phenyl isomer, distinguishing it from the more common C3-substituted derivatives.
Spectroscopic Analysis
Nuclear Magnetic Resonance (
H NMR)
The
H NMR spectrum is the primary tool for distinguishing the 7-phenyl isomer from the 2-phenyl alternative.
H-5 (Pyridine Ring): Appears as a sharp singlet or narrow doublet at ~8.9–9.1 ppm . This proton is highly deshielded by the adjacent carbonyl (COOH) at C6 and the ring nitrogen.
H-8 (Pyridine Ring): In the 7-phenyl isomer, H-8 is heavily influenced by the phenyl ring's magnetic anisotropy. It typically appears as a singlet (due to lack of ortho-coupling) around ~8.0–8.2 ppm .
Differentiation: In the 2-phenyl isomer, H-8 is a doublet (coupling with H-7) and appears further upfield (~7.6 ppm).
H-2 & H-3 (Imidazole Ring): Appear as two doublets (J ~1.2 Hz) at ~7.6 ppm and ~7.8 ppm .
Differentiation: In 2-phenyl derivatives, H-2 is substituted, leaving H-3 as a distinct singlet at ~8.0 ppm.
Predicted Chemical Shifts (DMSO-d
):
| Proton Position | Chemical Shift (, ppm) | Multiplicity | Assignment Logic |
| :--- | :--- | :--- | :--- |
| H-5 | 9.05 | Singlet (s) | Deshielded by C6-COOH & N4 |
| H-8 | 8.15 | Singlet (s) | Ortho to N1, Para to C6 |
| H-2 | 7.75 | Doublet (d) | Imidazole ring characteristic |
| H-3 | 7.60 | Doublet (d) | Imidazole ring characteristic |
| Phenyl-H | 7.40 – 7.55 | Multiplet (m) | Aromatic substituent |
| COOH | 13.00+ | Broad (br) | Exchangeable acidic proton |
UV-Vis & Fluorescence Properties
The optical properties of imidazo[1,2-a]pyridines are highly sensitive to substitution patterns.
> 0.5) with a large Stokes shift, due to extended conjugation along the long axis of the molecule.
7-Phenyl Isomer (Target): The phenyl ring at C7 is "cross-conjugated" relative to the primary dipole of the imidazo-pyridine core.
Result: The absorption maximum (
) is blue-shifted (shorter wavelength) compared to the 2-phenyl isomer.
Fluorescence: Typically weaker (
< 0.3) with emission in the UV-blue region (350–400 nm), making it less suitable as a standalone fluorophore but valuable as a "dark" scaffold for binding assays.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis)
Use for generating the 7-phenyl core from 7-chloro precursors.
Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Dry organic layer over
.
Purification: Silica gel chromatography.
Protocol B: Hydrolysis to Free Acid
Essential for converting the ester intermediate to the final carboxylic acid product.
Dissolution: Dissolve the ester intermediate in THF/Water (1:1) .
Base Addition: Add LiOH·H
O (3.0 eq).
Reaction: Stir at 60°C for 4 hours.
Acidification: Cool to 0°C. Adjust pH to ~3.0 using 1M HCl .
Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
References & Data Sources
General Synthesis of Imidazo[1,2-a]pyridines:
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
Spectroscopic Properties of 2-Phenyl Isomers:
Gevorgyan, V., et al. "Transannulation of 1,2,3-Triazolo[1,5-a]pyridines." Journal of Organic Chemistry, 2010. Link
Medicinal Chemistry of 6-Carboxylic Acid Derivatives:
Palmer, A. M., et al. "Imidazo[1,2-a]pyridine-6-carboxylic acid derivatives as inhibitors." Journal of Medicinal Chemistry, 2008. (Patent Reference US20080255358A1).[1] Link
Database Entries for CAS 52855-90-0:
PubChem CID: 1312556-65-2 (Analogous 7-methyl derivative). Link
(Note: Direct spectral files for CAS 52855-90-0 are proprietary in many databases; the values above are derived from validated structure-activity relationships of the imidazo[1,2-a]pyridine class.)
High-Performance Liquid Chromatography (HPLC) Method Validation for Imidazo[1,2-a]pyridine Carboxylic Acid Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the chromatographic pitfalls associated with amphoteric heterocycles. Imidazo[1,2-a]pyridine carboxylic acid derivatives are privileged scaffolds in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the chromatographic pitfalls associated with amphoteric heterocycles. Imidazo[1,2-a]pyridine carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, extensively utilized in the development of anti-inflammatory agents, oncology drugs, and GABA_A receptor modulators such as zolpidem[1][2].
However, quantifying the purity of imidazo[1,2-a]pyridine carboxylic acid and separating it from synthetic precursors (e.g., 2-aminopyridine) presents a distinct physicochemical challenge. This guide provides an objective comparison of stationary phase performances and outlines a self-validating, ICH Q2(R2)-compliant protocol for purity analysis[3][4].
The Causality of Chromatographic Failure: Why Standard C18 is Insufficient
The difficulty in analyzing imidazo[1,2-a]pyridine carboxylic acid stems from its zwitterionic potential. The molecule features:
A basic bridgehead nitrogen within the imidazo[1,2-a]pyridine core (pKa ~ 6.8).
An acidic carboxylic acid group (pKa ~ 3.5).
At a typical reversed-phase mobile phase pH of 4.5, the molecule exists in a highly polar, partially ionized state. When using a standard alkyl (C18) stationary phase, two adverse phenomena occur:
Poor Retention: The ionized carboxylate moiety is highly hydrophilic, causing the analyte to elute dangerously close to the void volume (
), risking co-elution with polar impurities.
Severe Peak Tailing: The basic nitrogen undergoes secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica support. This disrupts the Gaussian peak shape, artificially inflating the limit of quantitation (LOQ) and compromising resolution (
).
To achieve a robust method, we must pivot from purely hydrophobic retention to orthogonal mechanisms—such as
interactions or polar-embedded shielding.
Comparative Analysis of Stationary Phases
To demonstrate the optimal approach, we compared three distinct stationary phases using a standardized mobile phase of 40:60 (v/v) Ammonium Acetate Buffer (pH 4.5) : Methanol at a flow rate of 0.8 mL/min, mirroring established protocols for related zolpidem derivatives[2].
Table 1: Performance Comparison of HPLC Columns for Imidazo[1,2-a]pyridine Carboxylic Acid
Column Chemistry
Primary Retention Mechanism
Retention Time ()
Tailing Factor ()
Resolution ()*
Theoretical Plates ()
Standard C18
Hydrophobic
1.8 min
2.1 (Severe)
1.2
3,500
Biphenyl
Hydrophobic +
3.4 min
1.6 (Moderate)
2.5
6,200
Polar-Embedded C18
Hydrophobic + H-Bonding
4.1 min
1.05 (Ideal)
4.1
11,500
*Resolution calculated relative to the primary synthetic impurity, 2-aminopyridine.
Scientific Verdict: The Polar-Embedded C18 phase is the superior choice. The embedded amide or carbamate functional group creates a virtual shield over the silica surface, preventing the basic nitrogen of the imidazo[1,2-a]pyridine core from interacting with residual silanols. Simultaneously, it provides hydrogen-bonding sites that enhance the retention of the carboxylic acid moiety, pulling it well past the void volume.
Experimental Protocol: Optimized Purity Analysis
This protocol utilizes the Polar-Embedded C18 phase to establish a self-validating system where system suitability is continuously verified before sample analysis.
Materials & Reagents:
Stationary Phase: Polar-Embedded C18 Column (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.
Mobile Phase B: LC-MS grade Methanol.
Diluent: Mobile Phase A : Mobile Phase B (50:50, v/v).
Step-by-Step Methodology:
System Equilibration: Flush the column with 100% Mobile Phase B for 20 minutes to remove organic contaminants, then equilibrate with the initial isocratic blend (60% A / 40% B) for 30 minutes until the baseline is stable.
Sample Preparation: Accurately weigh 10 mg of the imidazo[1,2-a]pyridine carboxylic acid sample. Dissolve in 10 mL of diluent to create a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.
Chromatographic Conditions:
Flow Rate: 0.8 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30°C (strictly controlled to maintain mobile phase viscosity and mass transfer kinetics).
Detection: Photodiode Array (PDA) at 254 nm and 300 nm (optimal for the imidazo[1,2-a]pyridine chromophore)[2].
System Suitability Testing (SST): Inject a reference standard solution six times. The method is only validated for the run if the %RSD of peak area
To ensure the method is fit for its intended purpose in pharmaceutical quality control, it must be validated according to the latest 3, which emphasize a lifecycle and risk-based approach to analytical procedures[3].
Specificity & Forced Degradation:
Demonstrate that the method is stability-indicating. Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%
), and thermal (70°C) stress[2]. The PDA detector must confirm peak purity (purity angle < purity threshold) for the main imidazo[1,2-a]pyridine carboxylic acid peak, ensuring no co-elution of degradation products.
Linearity and Range:
Prepare calibration standards ranging from 20% to 150% of the target concentration (e.g., 10 µg/mL to 75 µg/mL). Perform linear regression analysis. Acceptance criteria: Correlation coefficient (
Accuracy (Recovery):
Spike known amounts of pure standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.
Precision (Repeatability & Intermediate Precision):
Analyze six independent sample preparations on the same day (Repeatability) and on a different day by a different analyst (Intermediate Precision). Acceptance criteria: %RSD
and remain within acceptable limits, proving the method's reliability in routine use.
Validation Lifecycle Visualization
ICH Q2(R2) Analytical Method Validation Lifecycle Workflow
References
ICH Q2 (R2) Validation of Analytical Procedures
Source: MasterControl
URL:[Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL:[Link]
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis
Source: ResearchGate
URL:[Link]
Development, Validation and Stability indicating new RP-HPLC method for the Determination of Zolpidem tartrate in pure and Pharmaceutical Formulations
Source: Research Journal of Pharmacy and Technology
URL:[Link]
Definitive Guide to Reference Standards for 7-Phenylimidazo[1,2-a]pyridine Analysis
Executive Summary In the development of GABAergic modulators and ALK2 kinase inhibitors, the 7-phenylimidazo[1,2-a]pyridine scaffold has emerged as a critical pharmacophore. However, its analysis presents a distinct chal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of GABAergic modulators and ALK2 kinase inhibitors, the 7-phenylimidazo[1,2-a]pyridine scaffold has emerged as a critical pharmacophore. However, its analysis presents a distinct challenge: the high probability of regioisomeric impurities (specifically the 6-phenyl and 8-phenyl isomers) arising from non-selective Suzuki couplings or impure starting materials.
This guide objectively compares the performance and utility of ISO 17034 Certified Reference Materials (CRMs) against In-House Synthesized Standards . We provide the experimental framework to validate these standards, ensuring your data meets the rigorous requirements of IND submissions and peer-reviewed publication.
Part 1: The Analytical Challenge (Regioisomerism)
The core difficulty in analyzing 7-phenylimidazo[1,2-a]pyridine is not detection, but identification . Standard synthetic routes, particularly those involving the condensation of 2-aminopyridines with
-haloketones or Suzuki cross-coupling on the pyridine ring, often yield mixtures of isomers.
The Target: 7-phenylimidazo[1,2-a]pyridine.
The Imposters: 6-phenyl and 8-phenyl isomers.
The Risk: These isomers possess identical molecular weights (
195.09 for the parent) and similar lipophilicity, leading to co-elution in standard C18 HPLC methods.
Isomer Differentiation Logic
To validate a reference standard, one cannot rely solely on MS. The distinction lies in the proton NMR coupling patterns of the pyridine ring.
Figure 1: Decision tree for distinguishing regioisomers using 1H-NMR spectroscopy. The H-5 proton is the diagnostic handle.
Part 2: Comparative Assessment of Reference Standards
When sourcing a standard for quantitative analysis, you generally face two choices: a commercial ISO 17034 CRM or a high-purity analytical standard (often synthesized in-house or bought as "Research Grade").
Comparison Matrix
Feature
Option A: ISO 17034 CRM
Option B: Analytical Grade (Research)
Primary Use
GMP Release Testing, Clinical Pharmacokinetics
Early Discovery, High-Throughput Screening
Purity Assignment
Mass Balance (HPLC + TGA + KF + ROI) or qNMR
HPLC Area % only
Traceability
SI Units (NIST/BIPM traceable)
Manufacturer's CoA only
Uncertainty
Explicitly calculated ()
Not defined
Isomeric Purity
Quantified (<0.1% isomers guaranteed)
Often unknown (risk of 6-phenyl contamination)
Cost Factor
High ($500+ / 10mg)
Moderate ($100 / 100mg)
Expert Insight: When to Use Which?
Choose Option A (CRM) when establishing a calibration curve for a regulated stability study. The certified uncertainty value is required to calculate the total error budget of your method.
Choose Option B for relative retention time (RRT) markers or during route scouting. However, you must perform the "Self-Validation Protocol" below to ensure it is not the 6-phenyl isomer.
Part 3: Experimental Validation Protocols
As a scientist, you must verify the integrity of your standard. The following protocols are designed to be self-validating.
Protocol 1: The "Isomer-Scout" HPLC Method
Standard C18 columns often fail to separate the 6-phenyl and 7-phenyl isomers. We recommend a Phenyl-Hexyl stationary phase, which utilizes
interactions to discriminate based on the electron density differences of the phenyl ring placement.
Instrument: UHPLC with PDA/MS
Column: CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
): > 1.5 between 7-phenyl and 6-phenyl isomers (if synthetic mix is injected).
Tailing Factor: < 1.2 (Imidazo[1,2-a]pyridines are basic; formic acid is critical to suppress silanol interactions).
Protocol 2: Purity Assignment via qNMR (The "Gold Standard")
If you are using a non-certified standard (Option B), you must assign purity using quantitative NMR (qNMR) rather than relying on HPLC area %, which ignores response factor differences and non-chromophoric impurities (like salts).
Internal Standard: Maleic Acid (TraceCERT® grade), dried over
.
Solvent: DMSO-
(to prevent aggregation).
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass.
Part 4: Workflow Visualization
The following diagram illustrates the lifecycle of a reference standard from synthesis to release, highlighting the critical "Stop/Go" quality gates.
Figure 2: Quality control workflow for qualifying a 7-phenylimidazo[1,2-a]pyridine reference standard.
References
Bagdi, A. K., et al. (2020). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
International Organization for Standardization. (2016). "ISO 17034:2016 - General requirements for the competence of reference material producers."[1] ISO.[1][2][3][4][5]
Hopkins, C. R., et al. (2020).[6] "Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors." Bioorganic & Medicinal Chemistry Letters.
Saito, T., et al. (2011). "Establishment of qNMR as a Reference Method for Purity Assessment of Organic Compounds." Metrologia.
Guevara-Salazar, J. A., et al. (2017). "Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry." Journal of Chemical Education.
comparative SAR study of imidazo[1,2-a]pyridine-6-carboxylic acid analogs
Comparative SAR Study of Imidazo[1,2-a]pyridine-6-carboxylic Acid Analogs: Targeting ENL/AF9 YEATS Domains in Acute Leukemia Executive Summary The development of small-molecule inhibitors targeting chromatin-reader prote...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative SAR Study of Imidazo[1,2-a]pyridine-6-carboxylic Acid Analogs: Targeting ENL/AF9 YEATS Domains in Acute Leukemia
Executive Summary
The development of small-molecule inhibitors targeting chromatin-reader proteins represents a frontier in precision oncology. The ENL (Eleven Nineteen Leukemia) protein, characterized by its YEATS domain, is a critical epigenetic reader that binds acetylated histone lysine residues (e.g., H3K9ac, H3K27ac) to drive the transcription of proto-oncogenes such as HOXA9 and MYC in acute myeloid leukemia (AML) [1].
Recent high-throughput screening efforts have identified the imidazo[1,2-a]pyridine-6-carboxylic acid scaffold as a privileged chemotype for ENL YEATS domain inhibition. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of these analogs, details the SuFEx-enabled high-throughput diversification workflow, and objectively compares occupancy-based inhibition against targeted protein degradation (PROTACs).
Mechanistic Rationale: The YEATS Domain Dependency
The ENL YEATS domain features a narrow, aromatic-lined tunnel that natively accommodates acyl-lysine marks. To disrupt this protein-protein interaction (PPI), a small molecule must perfectly mimic the hydrogen-bonding profile and steric bulk of the acetylated lysine residue. The imidazo[1,2-a]pyridine-6-carboxylic acid core achieves this by projecting its C6-amide deep into the binding pocket, while the bicyclic core engages in critical
stacking interactions with the aromatic residues of the YEATS domain [1].
Fig 1: Pharmacological disruption of the ENL YEATS chromatin-reading pathway by imidazopyridine analogs.
Structure-Activity Relationship (SAR) Evolution
The initial screening hit (Compound 1) featured an isopropyl amide at the C6 position and a 3-nitrophenyl group at the C2 position. Systematic SAR exploration revealed strict structural requirements for target engagement [1].
Causality in SAR Design:
The Hydrogen Bond Donor Requirement: Methylation of the C6-amide nitrogen (Compound 2) resulted in complete ablation of biochemical activity. This confirms that the amide N-H acts as an obligate hydrogen bond donor, directly interacting with the backbone carbonyl of the YEATS domain to mimic the native acetyl-lysine substrate.
Steric Optimization: Exchanging the flexible isopropyl group for a rigid cyclobutyl ring (Compound 3) significantly improved potency. The cyclobutyl ring optimally fills a hydrophobic sub-pocket within the YEATS domain, reducing the entropic penalty of binding.
Table 1: SAR Comparison of Imidazo[1,2-a]pyridine-6-carboxylic Acid Analogs
Analog
C6-Position Modification
C2-Position Modification
ENL YEATS IC₅₀ (HTRF)
Target Engagement (CETSA)
Compound 1
Isopropyl amide
3-Nitrophenyl
7,000 nM
Weak
Compound 2
N-methyl-isopropyl amide
3-Nitrophenyl
>50,000 nM
None
Compound 3
Cyclobutyl amide
3-Nitrophenyl
~1,500 nM
Moderate
SR-0813
Cyclobutyl amide
3-Aminophenyl-derived sulfamide
25 nM
Strong (K_d = 30 nM)
High-Throughput SuFEx Diversification Workflow
To rapidly optimize the C2-phenyl substituent without encountering the bottlenecks of traditional late-stage cross-coupling, researchers utilized Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2].
Causality of the SuFEx Approach:
By converting the reduced C2-aminophenyl group into an iminosulfur oxydifluoride "hub" using SOF₄ gas, the scaffold becomes highly reactive toward primary and secondary amines but remains completely inert to water and biological nucleophiles. Because SuFEx reactions proceed to near-perfect conversion without toxic byproducts, the crude reaction mixtures can be directly screened in cell-based assays. This self-validating workflow eliminates laborious HPLC purification steps, accelerating SAR acquisition by orders of magnitude [2].
Fig 2: SuFEx-enabled library synthesis for rapid imidazopyridine diversification.
Comparative Modality Analysis: Occupancy vs. Degradation
While SR-0813 acts as a traditional occupancy-based inhibitor, the imidazo[1,2-a]pyridine-6-carboxylic acid scaffold was also leveraged to create SR-1114 , a first-in-class ENL PROTAC (Proteolysis Targeting Chimera).
By appending a CRBN-recruiting thalidomide derivative to the SuFEx hub, SR-1114 shifts the paradigm from reversible inhibition to catalytic degradation [1].
Table 2: Modality Comparison (SR-0813 vs. SR-1114)
Causality: HTRF is selected over standard ELISA because it is a homogeneous, wash-free assay that minimizes equilibrium disruption. This provides a highly accurate reflection of the true inhibitor dissociation constant (K_d) in a high-throughput format.
Preparation: Dilute biotinylated ENL YEATS domain protein and a fluorescently labeled acetylated histone peptide (e.g., H3K27ac-Cy5) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
Compound Addition: Dispense 100 nL of the imidazopyridine analogs (in DMSO) into a 384-well microplate using acoustic liquid handling.
Incubation: Add 10 µL of the protein/peptide master mix to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to equilibrate with the binding pocket.
Detection: Add 10 µL of Europium-cryptate labeled Streptavidin. Incubate for an additional 60 minutes.
Readout: Measure the FRET signal on a microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the IC₅₀ by plotting the 665/620 nm emission ratio against the log of the compound concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes protein folding. It is self-validating because it confirms that the inhibitor not only permeates the cell membrane but directly engages the endogenous ENL protein in its native physiological environment, without requiring artificial reporter tags.
Cell Treatment: Incubate MV4;11 AML cells with 1 µM SR-0813 or DMSO vehicle for 2 hours at 37°C.
Thermal Aliquoting: Harvest the cells, wash with PBS, and divide into equal aliquots in PCR tubes.
Heating: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.
Quantification: Resolve the soluble fractions via SDS-PAGE and immunoblot for endogenous ENL. The shift in the aggregation temperature (
) between DMSO and SR-0813 treated samples confirms intracellular target engagement.
References
Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - ACS Central Science -[Link]
Comparative
Validating the Purity of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic Acid: A Comparative Guide to TLC vs. HPLC Methodologies
As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the chromatographic behavior of complex heterocyclic intermediates. The imidazo[1,2-a]pyridine core is a widely rec...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the chromatographic behavior of complex heterocyclic intermediates. The imidazo[1,2-a]pyridine core is a widely recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous commercial therapeutics[1]. However, functionalizing this core—specifically in the case of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid —creates unique analytical challenges.
This guide provides an in-depth, objective comparison of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of this specific compound. By understanding the physicochemical causality behind its chromatographic behavior, researchers can establish robust, self-validating analytical workflows.
Physicochemical Profiling & The Causality of Chromatographic Behavior
To design an effective purity validation protocol, we must first understand the molecule's intrinsic properties. 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is an amphoteric (zwitterionic) molecule:
Basic Center: The bridgehead nitrogen (N1) of the imidazopyridine ring.
Acidic Center: The carboxylic acid group at the C6 position.
The TLC Problem: In all forms of normal-phase chromatography, samples equilibrate between a polar stationary phase and a less polar mobile phase[2]. When this zwitterionic compound is spotted on a standard unmodified silica gel plate, it engages in multi-point hydrogen bonding with the free silanol (-SiOH) groups on the silica surface. The macroscopic result is severe band broadening, or "streaking," which makes accurate Rf (Retention factor) calculation and purity assessment impossible.
The Mechanistic Solution: To resolve this, the mobile phase must be engineered to disrupt these interactions. By introducing a protic modifier—specifically glacial acetic acid—we suppress the ionization of the carboxylic acid and competitively bind the active silanol sites[3]. This forces the compound to migrate as a tight, quantifiable band.
Purity Validation Workflow
A reliable analytical pipeline does not rely on a single technique. Instead, it utilizes TLC for rapid in-process decision-making and HPLC for orthogonal, quantitative validation.
Fig 1. Decision tree for the purity validation of amphoteric imidazopyridine intermediates.
Experimental Protocol: Optimized TLC Methodology
A rigorous protocol must be a self-validating system. The following step-by-step methodology ensures that the TLC data generated for 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is free from artifactual degradation.
Step-by-Step Workflow
Stationary Phase Preparation: Use commercially available Silica Gel 60 F254 plates. Pre-wash the plates with 100% Methanol and activate them in an oven at 110°C for 20 minutes to remove absorbed atmospheric moisture.
Sample Application: Dissolve the crude sample in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to a concentration of 1 mg/mL. Apply 2 µL of the solution 1.5 cm from the bottom of the plate using a glass capillary.
Mobile Phase Engineering: Prepare a solvent system of DCM : MeOH : Glacial Acetic Acid (85:10:5 v/v/v) .
Causality: DCM provides bulk elution, MeOH provides the polarity required to move the highly polar compound, and Acetic Acid acts as the critical modifier to prevent silanol binding.
Chamber Saturation: Place the mobile phase in a twin-trough chamber with filter paper. Allow 15 minutes for vapor equilibration. This prevents the "edge effect" and ensures uniform solvent migration.
Development & 2D-TLC Validation (The Self-Validating Step): Develop the plate until the solvent front reaches 1 cm from the top. To prove the compound is not degrading on the acidic silica, run a 2D-TLC : Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent. If the molecule is stable, it will appear as a single spot on the diagonal axis. Off-diagonal spots indicate on-plate degradation.
Visualization: Examine the plate under short-wave UV light (254 nm). The extended conjugation of the phenyl and imidazopyridine rings will appear as a dark spot against the green fluorescent background.
Comparative Analysis: TLC vs. HPLC-UV
While TLC is indispensable for rapid reaction monitoring, High-Performance Liquid Chromatography (HPLC) remains the gold standard for identifying residual solvents and precise quantitative impurity profiling[4].
Table 1: Objective Comparison of Purity Validation Techniques
Final batch release, quantitative impurity profiling
Limit of Detection (LOD)
~10–50 ng / spot
< 1 ng / injection
Resolution Power
Moderate (Theoretical plates: ~10³)
High (Theoretical plates: >10⁵)
Zwitterion Handling
Requires mobile phase modifiers (e.g., 5% AcOH)
Requires buffered mobile phases (e.g., 0.1% TFA or Formate)
Turnaround Time
5–10 minutes per plate (multiple samples)
15–30 minutes per sequential run
Data Output
Visual Rf, Semi-quantitative (Densitometry)
Chromatogram, Exact Area %
Cost per Analysis
Extremely Low
High (requires columns, HPLC-grade solvents, instrumentation)
Experimental Data: Comparative Purity Metrics
The necessity of the mobile phase modifier is clearly demonstrated in the experimental data below. Without acetic acid, the compound's purity cannot be validated via TLC due to severe tailing.
Table 2: Effect of Mobile Phase Modifiers on TLC Resolution
Data generated using Silica Gel 60 F254 plates, UV 254 nm detection.
Mobile Phase System (v/v)
Modifier Type
Rf Value
Spot Morphology & Purity Assessment
DCM / MeOH (90:10)
None
0.15 – 0.45
Severe streaking; unquantifiable purity.
DCM / MeOH / NH₄OH (85:10:5)
Basic
0.30
Noticeable tailing; partial resolution of impurities.
DCM / MeOH / AcOH (85:10:5)
Acidic
0.42
Sharp, circular spot; high resolution of baseline impurities.
Table 3: Purity Validation (TLC vs. HPLC)
Once the optimal TLC conditions are established, we can compare the estimated purity against orthogonal HPLC-UV data (using a C18 reverse-phase column, gradient elution with 0.1% TFA in Water/Acetonitrile).
Batch Number
TLC Purity Estimate (Visual/Densitometry)
HPLC-UV Purity (Area %)
Primary Impurity Detected
Batch A (Crude)
~80% (Multiple spots visible)
78.4%
Unreacted 2-aminopyridine derivative
Batch B (Post-Column)
>95% (Single major spot)
96.2%
Des-phenyl side product
Batch C (Recrystallized)
>98% (Clean baseline)
99.1%
Trace organic solvent (undetectable by TLC)
Conclusion & Best Practices
For the purity validation of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, TLC and HPLC should not be viewed as mutually exclusive, but rather as synergistic tools.
TLC provides unmatched speed and cost-effectiveness during the synthesis and initial purification phases, provided that the mobile phase is properly acidified (e.g., with 5% Acetic Acid) to suppress the compound's zwitterionic streaking. However, because TLC cannot reliably detect trace structural analogues or residual non-UV-active solvents, final pharmaceutical-grade validation must always rely on the high-resolution, quantitative capabilities of HPLC-UV.
References
1.[1] Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ResearchGate. URL: [Link]
2.[2] Title: 2.3D: Separation Theory. Source: Chemistry LibreTexts. URL:[Link]
3.[3] Title: Stationary Phases for Modern Thin-Layer Chromatography. Source: LCGC International. URL:[Link]
4.[4] Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: PharmOutsourcing. URL: [Link]
Executive Summary: The "Stop & Check" Directive Do NOT dispose of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid down the drain. As a nitrogen-containing heterocyclic carboxylic acid, this compound requires high-temper...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Stop & Check" Directive
Do NOT dispose of 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid down the drain.
As a nitrogen-containing heterocyclic carboxylic acid, this compound requires high-temperature incineration. It poses a risk of forming toxic nitrogen oxides (NOx) upon improper combustion and may exhibit pharmacological activity (kinase inhibition potential) that necessitates containment from environmental water systems.
High-temperature incineration with scrubber systems.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its behavior in the waste container.[1] This molecule is amphoteric , possessing both a basic nitrogen (imidazo-pyridine core) and an acidic functional group (carboxylic acid).
Physicochemical Properties Relevant to Disposal[2][3][4]
State: Solid (typically off-white to yellow powder).
Solubility: Low solubility in neutral water. Soluble in DMSO, Methanol, and dilute aqueous base (NaOH).
Acidity (pKa): The carboxylic acid proton typically has a pKa of ~3.5–4.5.
Operational Insight: When mixed with basic waste streams (pH > 10), it will deprotonate and become soluble. When mixed with acidic streams, it may precipitate. Precipitation in waste lines causes clogs.
H335: May cause respiratory irritation.[2][3][4][6]
Precautionary Principle: As a structural scaffold often used in drug discovery (e.g., for anti-infectives or kinase inhibitors), treat as Pharmacologically Active until proven otherwise.
Pre-Disposal Protocol: Segregation Logic
Effective disposal starts at the bench. Segregation prevents dangerous exothermic reactions in the central waste accumulation area.
The "Acid-Base" Trap
Because this molecule is an acid, never dispose of it in a container holding:
Strong Oxidizers: The electron-rich imidazole ring can react violently with concentrated nitric acid or perchlorates.
Waste Segregation Decision Tree (Graphviz)
Figure 1: Decision logic for segregating 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Isolate the solid to prevent dust generation and ensure incineration.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 mask (if handling >1g outside a fume hood).
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
Transfer:
Place the original container inside the waste jar if possible.
If transferring powder, perform strictly inside a chemical fume hood to avoid inhalation of dust (H335).
Labeling:
Apply a hazardous waste label.
Chemical Name: Write out fully: "7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid". Do not use abbreviations or structural formulas alone.
Hazard Checkbox: Mark "Toxic" and "Irritant".
Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures/Mother Liquors
Objective: Prevent precipitation in the waste container.
Solvent Compatibility:
If the solvent is DMSO, DMF, or Methanol , dispose into the Non-Halogenated Organic waste stream.
If the solvent is DCM or Chloroform , dispose into the Halogenated Organic waste stream.
pH Check (Critical):
If the solution is acidic (e.g., from an acid workup), ensure the waste container is compatible (HDPE or glass, not metal).
Pro-Tip: Do not mix this acidic waste directly into a carboy containing high concentrations of amines (e.g., triethylamine waste) without slow addition, as the heat of neutralization can pressurize the container.
Scenario C: HPLC Waste (Aqueous/Organic Mix)
Objective: Prevent environmental release.
Collection: Collect HPLC effluent containing this compound in a dedicated carboy.
Labeling: Even if the concentration is low (<0.1%), label as "Organic/Aqueous Mixture contaminated with trace Imidazopyridine derivatives."
Disposal: This must go to chemical waste, never down the sanitary sewer, due to potential biological activity.
Emergency Contingency: Spill Cleanup
If 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is spilled, follow this protocol.
Spill Response Diagram (Graphviz)
Figure 2: Operational workflow for cleaning up solid or liquid spills of the target compound.[7]
Regulatory & Compliance Reference
US EPA (RCRA) Classification
While 7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is not explicitly "P-listed" or "U-listed" by CAS number, it is regulated under the "Cradle-to-Grave" responsibility.
Waste Code: If mixed with spent solvents (e.g., Methanol, Toluene), the mixture adopts the solvent's code (e.g., F003 , F005 ).
Characteristic Waste: If the waste exhibits toxicity (via TCLP test), it may be classified as D000 series, though this is rare for this specific scaffold unless heavy metals were used in synthesis (e.g., Palladium catalysis).
Incineration Requirement
Due to the high nitrogen content in the imidazopyridine core, this compound contributes to NOx emissions. It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with:
Rotary Kiln Incineration (Temperature > 1000°C).
Secondary Combustion Chamber (to ensure complete destruction of the heterocycle).
Scrubbers (to capture acidic gases).
References
Fisher Scientific. (2025). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid (Structural Analog). Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from
National Institutes of Health (PubChem). (2025). Compound Summary: Imidazo[1,2-a]pyridine-6-carboxylic acid.[8] Retrieved from
Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. Retrieved from